Aspergillusidone D
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C19H16Br2O5 |
|---|---|
Molecular Weight |
484.1 g/mol |
IUPAC Name |
2,8-dibromo-1-[(E)-but-2-en-2-yl]-3,9-dihydroxy-4,7-dimethylbenzo[b][1,4]benzodioxepin-6-one |
InChI |
InChI=1S/C19H16Br2O5/c1-5-7(2)12-15(21)16(23)9(4)17-18(12)25-11-6-10(22)14(20)8(3)13(11)19(24)26-17/h5-6,22-23H,1-4H3/b7-5+ |
InChI Key |
RGSZQYGOOIOMMO-FNORWQNLSA-N |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
Abstract
Depsidones are a class of polyketide natural products characterized by a distinctive tricyclic dibenzo[b,e][1][2]dioxepin-11-one core structure. These compounds, frequently isolated from fungi and lichens, exhibit a wide range of biological activities, making them attractive targets for drug discovery and development. This technical guide provides an in-depth exploration of the biosynthetic pathway of Aspergillusidone D and related depsidones, with a particular focus on the enzymatic machinery and genetic organization responsible for their production in Aspergillus species. We will delve into the key enzymatic steps, from the initial polyketide chain assembly to the final tailoring modifications, and present detailed methodologies for the experimental elucidation of this pathway. This guide is intended to be a comprehensive resource for researchers in natural product biosynthesis, enzymology, and medicinal chemistry.
Introduction to Depsidones
Depsidones are formed from two phenolic acid units, typically derived from orsellinic acid or its analogs, which are linked by both an ester and an ether bond to form the characteristic seven-membered central ring.[1][3][4][5] Modifications to the core structure, such as halogenation, methylation, and hydroxylation, give rise to a diverse family of depsidone (B1213741) molecules with a broad spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.[1][6] this compound, isolated from the fungus Aspergillus unguis, is a notable member of this family.[2][3][6] Understanding its biosynthesis is crucial for harnessing its therapeutic potential and for the bioengineering of novel, more potent derivatives.
The Biosynthetic Pathway of Nornidulin (B21738): A Model for this compound
While the complete biosynthetic gene cluster for this compound has not been fully elucidated, significant insights have been gained from the characterization of the biosynthesis of nornidulin, a closely related chlorinated depsidone, in Aspergillus.[1][7] The pathway serves as an excellent model for understanding the general principles of depsidone formation.
The biosynthesis of nornidulin is a multi-step process involving a dedicated gene cluster that encodes for all the necessary enzymatic machinery. The key steps are:
-
Formation of the Depside Precursor: Unlike many depside biosyntheses that rely on a single non-reducing polyketide synthase (NR-PKS), the formation of the depside skeleton of nornidulin involves the collaborative action of a highly-reducing polyketide synthase (hrPKS), DepD , and an NR-PKS, DepH .[1] This is an unusual mechanism for depside assembly.
-
Ether Bridge Formation: The crucial step in converting the depside precursor to the depsidone core is the formation of the diaryl ether bridge. This reaction is catalyzed by a cytochrome P450 monooxygenase, DepG .[1]
-
Decarboxylation: A subsequent tailoring step involves the removal of a carboxyl group, a reaction catalyzed by the decarboxylase DepF .[1]
-
Halogenation: The final modifications involve the incorporation of chlorine atoms, a step catalyzed by a halogenase that is encoded remotely from the main biosynthetic gene cluster.[1]
The proposed biosynthetic pathway for nornidulin is depicted in the following diagram:
Quantitative Data from Gene Knockout Studies
Gene knockout studies have been instrumental in elucidating the function of each enzyme in the nornidulin biosynthetic pathway. The following table summarizes the qualitative results of metabolite analysis from Aspergillus wild-type and mutant strains, as determined by HPLC.[1]
| Strain | Key Gene(s) | Detected Metabolites | Inferred Function of Knocked-out Gene |
| Wild-Type | All present | Unguidepside A, Nornidulin, and other intermediates | - |
| ΔdepD | hrPKS | No depside or depsidone production | Essential for the biosynthesis of the depside precursor. |
| ΔdepH | NR-PKS | No depside or depsidone production | Essential for the biosynthesis of the depside precursor. |
| ΔdepG | Cytochrome P450 | Accumulation of Unguidepside A | Catalyzes the ether bond formation to create the depsidone core. |
| ΔdepF | Decarboxylase | Accumulation of a carboxylated depsidone intermediate | Catalyzes the decarboxylation of the depsidone intermediate. |
Experimental Protocols
The elucidation of the biosynthetic pathway of depsidones relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. This section provides an overview of the key experimental protocols.
Identification of the Biosynthetic Gene Cluster (BGC)
The first step in characterizing a biosynthetic pathway is the identification of the corresponding BGC.
Protocol:
-
Genomic DNA Extraction: High-quality genomic DNA is extracted from the mycelia of the depsidone-producing Aspergillus strain.
-
Genome Sequencing: The extracted DNA is subjected to whole-genome sequencing using a combination of long-read and short-read technologies to obtain a high-quality genome assembly.
-
Bioinformatic Analysis: The assembled genome is analyzed using bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative secondary metabolite BGCs.
-
Homology Searching: The amino acid sequences of known depsidone biosynthetic enzymes (e.g., NR-PKSs, cytochrome P450s) are used as queries to perform BLAST searches against the predicted proteome of the Aspergillus strain to identify homologous genes within the putative BGCs.
Gene Knockout by CRISPR-Cas9
Gene knockout is used to confirm the function of individual genes within the BGC.
Protocol:
-
Design of single guide RNA (sgRNA): sgRNAs are designed to target specific sites within the gene of interest.
-
Construction of the CRISPR-Cas9 Plasmid: The sgRNA sequence is cloned into a plasmid containing the Cas9 nuclease gene and a selectable marker.
-
Protoplast Preparation and Transformation: Protoplasts are generated from the mycelia of the Aspergillus strain and transformed with the CRISPR-Cas9 plasmid.
-
Selection and Screening of Mutants: Transformants are selected based on the selectable marker, and successful gene disruption is confirmed by PCR and sequencing.
-
Metabolite Analysis: The knockout mutants are cultured, and their metabolite profiles are analyzed by HPLC-MS to identify any changes in depsidone production or the accumulation of intermediates.
Heterologous Expression of Biosynthetic Genes
Heterologous expression in a model host, such as Aspergillus nidulans, is a powerful technique to confirm the function of a BGC and to produce specific intermediates or final products.[7][8][9][10][11]
Protocol:
-
Cloning of the BGC: The entire BGC is cloned from the genomic DNA of the producing strain. This can be done by PCR amplification of individual genes or by using techniques for cloning large DNA fragments.
-
Construction of Expression Vectors: The genes of the BGC are cloned into fungal expression vectors under the control of an inducible promoter.
-
Transformation of the Host Strain: The expression vectors are transformed into a suitable Aspergillus host strain.
-
Cultivation and Induction: The transformed host is cultured under conditions that induce the expression of the heterologously expressed genes.
-
Extraction and Analysis of Metabolites: The culture broth and mycelia are extracted, and the extracts are analyzed by HPLC-MS to detect the production of the expected depsidones or intermediates.
In Vitro Enzyme Assays
Biochemical characterization of the biosynthetic enzymes provides detailed information about their catalytic activity and substrate specificity.
Cytochrome P450 (DepG) Assay:
-
Heterologous Expression and Purification: The cytochrome P450 enzyme is expressed in a suitable host (e.g., E. coli or Saccharomyces cerevisiae) and purified.[5][12]
-
Reaction Setup: The purified enzyme is incubated with the depside precursor, a suitable redox partner (e.g., NADPH-cytochrome P450 reductase), and NADPH in an appropriate buffer.
-
Reaction Monitoring: The reaction is monitored over time by taking aliquots and analyzing them by HPLC-MS to detect the formation of the depsidone product.
-
Kinetic Analysis: The initial rates of the reaction are measured at different substrate concentrations to determine the kinetic parameters (Km and Vmax).
Conclusion and Future Perspectives
The study of the biosynthesis of this compound and related depsidones has revealed a fascinating and, in some aspects, unconventional enzymatic machinery. The involvement of both an hrPKS and an NR-PKS in the formation of the depside precursor is a notable discovery.[1] While significant progress has been made in identifying the key genes and enzymes and their respective roles, further detailed biochemical characterization of each enzyme is required to fully understand the catalytic mechanisms and kinetics of the pathway. The elucidation of these biosynthetic pathways not only deepens our fundamental understanding of fungal natural product synthesis but also provides the tools for the rational design and bioengineering of novel depsidone derivatives with improved therapeutic properties. The experimental strategies outlined in this guide provide a robust framework for the continued exploration of this important class of natural products.
References
- 1. Characterization of the depsidone gene cluster reveals etherification, decarboxylation and multiple halogenations as tailoring steps in depsidone assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Secondary Metabolites Diversity of Aspergillus unguis and Their Bioactivities: A Potential Target to Be Explored - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytochrome P450 enzymes in fungal natural product biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Secondary Metabolites Diversity of Aspergillus unguis and Their Bioactivities: A Potential Target to Be Explored - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. An Efficient System for Heterologous Expression of Secondary Metabolite Genes in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Unveiling the Aromatase Inhibitory Mechanism of Aspergillusidone D: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of the mechanism of action of Aspergillusidone D as an aromatase inhibitor, a topic of significant interest in the development of novel therapeutics for hormone-dependent breast cancer. While direct quantitative data for this compound's aromatase inhibition is not available in the current body of scientific literature, this document presents a comprehensive analysis of the closely related compound, Aspergillusidone A. The findings summarized herein are derived from robust in vitro studies and offer critical insights into the potential of this class of depsidones as aromatase modulators. This guide includes a detailed summary of quantitative inhibitory data, a thorough description of the experimental protocols employed in these studies, and visual representations of the signaling pathways and experimental workflows to facilitate a deeper understanding of the subject matter.
Introduction
Aromatase, a cytochrome P450 enzyme, is a critical enzyme in the biosynthesis of estrogens from androgens. Its inhibition is a cornerstone of endocrine therapy for estrogen receptor-positive (ER+) breast cancer. The search for novel, potent, and selective aromatase inhibitors with favorable pharmacological profiles is an ongoing endeavor in medicinal chemistry and drug discovery. Depsidones, a class of polyphenolic compounds produced by fungi and lichens, have emerged as promising candidates. This guide focuses on the aromatase inhibitory properties of aspergillusidones, a specific group of depsidones isolated from the fungus Aspergillus unguis. While the primary focus of this document is this compound, the available scientific literature provides specific quantitative and mechanistic data for the closely related analogue, Aspergillusidone A. Therefore, the following sections will detail the findings for Aspergillusidone A to provide a foundational understanding of how this class of compounds interacts with and inhibits the aromatase enzyme.
Quantitative Data on Aromatase Inhibition
The inhibitory activity of Aspergillusidone A against aromatase has been quantified and compared with known aromatase inhibitors and another depsidone, Unguinol. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Compound | IC50 (µM) | Source |
| Aspergillusidone A | 7.3 | [1][2] |
| Unguinol | 9.7 | [1][2] |
| Letrozole (Reference) | 0.19 | [1][2] |
| Exemestane (Reference) | 0.14 | [1][2] |
Mechanism of Action
Aspergillusidone A is proposed to exert its anti-proliferative effects in hormone-responsive breast cancer cells through the direct inhibition of the aromatase enzyme. By blocking aromatase, Aspergillusidone A reduces the conversion of androgens (e.g., testosterone) into estrogens (e.g., estradiol). This reduction in local estrogen production leads to decreased stimulation of the estrogen receptor in cancer cells, thereby inhibiting their proliferation.
Experimental Protocols
The following is a detailed description of the key experimental methodology used to determine the aromatase inhibitory activity of Aspergillusidone A.
Co-culture of Human Breast Adipose Fibroblasts and T47D Breast Tumor Cells
The aromatase inhibitory activity of Aspergillusidone A was assessed using a co-culture system designed to mimic the tumor microenvironment where aromatase is actively expressed.
-
Cell Lines:
-
Human primary breast adipose fibroblasts (BAFs): These cells are a natural source of aromatase.
-
T47D human breast cancer cells: An estrogen-responsive cell line.
-
-
Co-culture Setup:
-
BAFs are seeded in a culture plate.
-
T47D cells are seeded in cell culture inserts placed within the wells containing the BAFs. This allows for the sharing of the culture medium without direct cell-to-cell contact.
-
-
Treatment:
-
The co-cultures are treated with testosterone, the substrate for aromatase.
-
Various concentrations of Aspergillusidone A, along with positive controls (Letrozole, Exemestane) and a vehicle control, are added to the culture medium.
-
-
Endpoint Measurement:
-
Aromatase Activity: Aromatase activity is determined by measuring the conversion of a fluorogenic substrate by the BAFs.
-
Tumor Cell Proliferation: The proliferation of T47D cells is assessed to determine the downstream effect of aromatase inhibition.
-
Discussion and Future Directions
The data presented for Aspergillusidone A strongly suggest that aspergillusidones are a class of natural products with the potential to inhibit aromatase. The IC50 value of 7.3 µM, while less potent than the clinical inhibitors Letrozole and Exemestane, is significant for a natural product and provides a basis for further investigation and lead optimization.
It is important to note that a study on this compound did not find an effect on the proliferation of triple-negative breast cancer cells at sub-μM concentrations[3]. This is not unexpected, as these cells are not dependent on estrogen for their growth. Future research should focus on directly evaluating the aromatase inhibitory activity of this compound using enzymatic and cell-based assays with hormone-responsive cell lines.
Further studies are warranted to:
-
Determine the specific IC50 and Ki values of this compound in a direct aromatase inhibition assay.
-
Elucidate the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).
-
Conduct structure-activity relationship (SAR) studies to identify the key structural features of aspergillusidones responsible for aromatase inhibition.
-
Perform in vivo studies to evaluate the efficacy and safety of this compound and its analogues as potential anti-cancer agents.
Conclusion
While direct experimental data on the aromatase inhibitory mechanism of this compound is currently lacking, the available information for the closely related compound, Aspergillusidone A, provides a strong rationale for its investigation as a potential aromatase inhibitor. The methodologies and findings presented in this technical guide offer a solid foundation for researchers and drug development professionals to build upon in the quest for novel and effective treatments for hormone-dependent breast cancer.
References
Antimicrobial Spectrum of Activity for Aspergillusidone D: A Technical Guide Based on Congener Compounds
For the attention of: Researchers, scientists, and drug development professionals.
Executive Summary
Introduction to Depsidones and Aspergillus unguis
Depsidones are a class of polyphenolic compounds primarily found in fungi and lichens. They are biosynthesized through the oxidative coupling of two polyketidic benzoic acid derivatives. This class of molecules has garnered significant interest in the scientific community due to their diverse and potent biological activities, including antimicrobial, cytotoxic, anti-inflammatory, antimalarial, and antiviral properties.
Aspergillus unguis, a filamentous fungus found in both terrestrial and marine environments, is a prolific producer of a variety of secondary metabolites, including a rich diversity of depsidones and related polyketides. Numerous compounds isolated from this fungus have demonstrated promising bioactivities, establishing A. unguis as a valuable source for the discovery of novel therapeutic agents. Given that Aspergillusidone D originates from this organism and belongs to the depsidone (B1213741) family, it is highly probable that it shares some of the antimicrobial characteristics observed in its structural relatives.
Quantitative Antimicrobial Activity of Compounds from Aspergillus unguis
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for several depsidones and other phenolic polyketides isolated from Aspergillus unguis, providing a comparative overview of their antimicrobial potency.
Table 1: Antibacterial Activity of Selected Depsidones and Phenolic Polyketides from Aspergillus unguis
| Compound | Gram-Positive Bacteria | MIC (µM) | Gram-Negative Bacteria | MIC (µg/mL) | Reference |
| Unguidepside C | Staphylococcus aureus (KCTC 1927) | 10.8 | Klebsiella pneumonia (KCTC 2690) | >128.0 | |
| Micrococcus luteus (KCTC 1915) | 5.4 | Salmonella typhimurium (KCTC 2515) | >128.0 | ||
| Bacillus subtilis (KCTC 1021) | 10.8 | Escherichia coli (KCTC 2441) | >128.0 | ||
| Aspersidone B | Staphylococcus aureus (KCTC 1927) | 10.6 | Klebsiella pneumonia (KCTC 2690) | >128.0 | |
| Micrococcus luteus (KCTC 1915) | 5.3 | Salmonella typhimurium (KCTC 2515) | >128.0 | ||
| Bacillus subtilis (KCTC 1021) | 10.6 | Escherichia coli (KCTC 2441) | >128.0 | ||
| Agonodepside C | Staphylococcus aureus (KCTC 1927) | 22.1 | Klebsiella pneumonia (KCTC 2690) | >128.0 | |
| Micrococcus luteus (KCTC 1915) | 11.1 | Salmonella typhimurium (KCTC 2515) | >128.0 | ||
| Bacillus subtilis (KCTC 1021) | 22.1 | Escherichia coli (KCTC 2441) | >128.0 |
Table 2: Antibacterial Activity of Chlorinated Polyketides from Aspergillus unguis GXIMD 02505
| Compound | Marine Biofilm-Forming Bacteria | MIC (µg/mL) | Reference |
| Aspergillusether J | Methicillin-resistant Staphylococcus aureus (MRSA) | 32 | |
| Microbulbifer variabilis | 64 | ||
| Marinobacterium jannaschii | 64 | ||
| Vibrio pelagius | 64 | ||
| Aspergillusether F | Methicillin-resistant Staphylococcus aureus (MRSA) | 2 | |
| Nornidulin | Methicillin-resistant Staphylococcus aureus (MRSA) | 2 | |
| Microbulbifer variabilis | 64 | ||
| Marinobacterium jannaschii | 64 | ||
| Vibrio pelagius | 64 | ||
| Aspergillusidone C | Methicillin-resistant Staphylococcus aureus (MRSA) | 64 | |
| Guisinol | Methicillin-resistant Staphylococcus aureus (MRSA) | 64 |
Table 3: Antifungal Activity of Depsidones from Aspergillus unguis
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| Various Depsidones | Saccharomyces cerevisiae (ATCC 9763) | 2.3–25.0 | |
| Compound 139 | Candida albicans | 8 | |
| Compound 160 | Flucytosine-resistant Cryptococcus neoformans | 0.5 | |
| Compound 150 | Microsporum gypseum | 2 |
Experimental Protocols
The following section details a generalized methodology for the determination of the antimicrobial activity of natural products, as synthesized from the referenced literature.
Fungal Cultivation and Metabolite Extraction
-
Cultivation: The Aspergillus unguis strain is cultivated in a suitable liquid medium (e.g., Bennett's broth) or on a solid medium (e.g., rice medium). Incubation is typically carried out at 28-30°C for a period of two to three weeks under static or shaking conditions.
-
Extraction: The fungal biomass and/or the culture broth are extracted with an organic solvent, commonly ethyl acetate. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Isolation and Purification: The crude extract is subjected to various chromatographic techniques to isolate individual compounds. This often involves column chromatography on silica (B1680970) gel and/or Sephadex LH-20, followed by preparative High-Performance Liquid Chromatography (HPLC) to obtain pure compounds.
Antimicrobial Susceptibility Testing
A standard broth microdilution method is frequently employed to determine the Minimum Inhibitory Concentration (MIC) of the isolated compounds.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar (B569324) plates. Colonies are then used to prepare a standardized inoculum suspension in a suitable broth, adjusted to a specific optical density (e.g., 0.5 McFarland standard).
-
Assay Plate Preparation: The assay is performed in 96-well microtiter plates. The test compounds are serially diluted in the appropriate
An In-depth Technical Guide on the Weak Cytotoxicity Mechanism of Aspergillusidone D in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a detailed overview of the current understanding of the weak cytotoxic mechanism of Aspergillusidone D, a depsidone (B1213741) derived from the fungus Aspergillus. It integrates available data, outlines experimental methodologies, and proposes putative signaling pathways based on existing research on related compounds.
Executive Summary
This compound, a naturally occurring depsidone, has demonstrated weak cytotoxic effects against cancer cells. Research indicates that at higher concentrations, it can reduce cell viability and induce a modest level of apoptosis. This guide synthesizes the available quantitative data, details the experimental protocols used for its characterization, and visualizes the potential mechanisms of action. The information presented herein is intended to serve as a foundational resource for further investigation into the therapeutic potential and mechanistic intricacies of this compound and related depsidones.
Quantitative Data on Cytotoxic Effects
The primary cytotoxic effects of this compound have been characterized in the triple-negative breast cancer cell line, MDA-MB-231. The following table summarizes the key quantitative findings from the available literature.
| Parameter | Cell Line | Value | Reference |
| IC50 (Cell Viability) | MDA-MB-231 | 49 µM [45–54 µM, 95% CI] | [1] |
| Apoptosis Induction | MDA-MB-231 | 16-18% increase (not statistically significant) | [1] |
| Cell Proliferation | MDA-MB-231 | No significant influence at sub-µM levels | [1] |
Experimental Protocols
The following sections detail the methodologies employed in the investigation of this compound's effects on cancer cells.
Cell Culture and Maintenance
-
Cell Line: MDA-MB-231 (triple-negative breast cancer).
-
Culture Medium: A suitable culture medium, such as Dulbecco's Modified Eagle Medium (DMEM), supplemented with 10% Fetal Bovine Serum (FBS), and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: MDA-MB-231 cells are seeded into 96-well plates at a density of 60,000 cells/mL and allowed to adhere for 24 hours.[1]
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0-100 µM) or a vehicle control (e.g., 0.1% DMSO).[1]
-
Incubation: The cells are incubated with the compound for 72 hours.[1]
-
MTT Addition: MTT reagent is added to each well and incubated for a period that allows for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value is calculated from the dose-response curve.
Apoptosis Detection (Flow Cytometry)
Apoptosis is quantified using flow cytometry, often with Annexin V and Propidium Iodide (PI) staining.
-
Cell Seeding and Treatment: Cells are seeded in 6-well plates and treated with this compound (e.g., at a concentration around its IC50, such as 60 µM) for a specified period (e.g., 24 hours).[1]
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.
-
Staining: The cell pellet is resuspended in Annexin V binding buffer. Fluorescently labeled Annexin V and PI are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for approximately 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates the general workflow for assessing the cytotoxic effects of this compound.
Caption: Workflow for assessing this compound cytotoxicity.
Putative Signaling Pathway for this compound-Induced Apoptosis
While the precise signaling pathway for this compound-induced apoptosis is not fully elucidated, based on studies of other Aspergillus-derived compounds and depsidones, a plausible mechanism involves the induction of cellular stress leading to the activation of the intrinsic apoptotic pathway.
Caption: A putative intrinsic apoptosis pathway for this compound.
Discussion of the Weak Cytotoxicity Mechanism
The available evidence suggests that this compound is a weak cytotoxic agent in the MDA-MB-231 triple-negative breast cancer cell line, with an IC50 value of 49 µM.[1] Its limited potency is further highlighted by the observation that it induces a statistically non-significant increase in apoptosis.[1] At sub-micromolar concentrations, this compound did not affect cell proliferation, indicating that its primary effect at higher doses is likely cytostatic or cytotoxic rather than anti-proliferative.[1]
The precise molecular mechanism underlying the weak cytotoxicity of this compound remains to be fully elucidated. However, insights can be drawn from the activities of other depsidones and Aspergillus-derived metabolites. Many of these related compounds have been shown to induce apoptosis in cancer cells. The proposed mechanism often involves the induction of cellular stress, such as the generation of reactive oxygen species (ROS) or DNA damage. This stress can lead to the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors like cytochrome c. The subsequent formation of the apoptosome and activation of the caspase cascade, particularly the executioner caspase-3, leads to the biochemical and morphological hallmarks of apoptosis.
It is plausible that this compound initiates a similar cascade of events, but with low efficiency. The "weakness" of its cytotoxic effect could be attributed to several factors:
-
Limited Cellular Uptake: The compound may not efficiently cross the cell membrane to reach its intracellular targets.
-
Low Target Affinity: this compound may have a low binding affinity for the molecular targets that initiate the apoptotic cascade.
-
Cellular Defense Mechanisms: Cancer cells might effectively neutralize the cellular stress induced by this compound through their antioxidant or DNA repair systems.
-
Activation of Pro-Survival Pathways: The compound might concurrently activate pro-survival signaling pathways that counteract the pro-apoptotic signals.
Further research is necessary to identify the specific intracellular targets of this compound and to understand the signaling pathways it modulates. Investigating its effects on mitochondrial membrane potential, ROS levels, DNA damage markers, and the expression and activation of key apoptotic proteins (e.g., Bcl-2 family members, caspases) would provide a more detailed picture of its mechanism of action.
Conclusion and Future Directions
This compound exhibits weak cytotoxic activity against the MDA-MB-231 triple-negative breast cancer cell line, characterized by a reduction in cell viability and a modest, non-significant induction of apoptosis at micromolar concentrations. While the complete signaling pathway is yet to be defined, it is hypothesized to involve the intrinsic apoptotic pathway, a common mechanism for related depsidones and other fungal metabolites.
For drug development professionals, the weak potency of this compound in its natural form may limit its direct therapeutic application. However, its chemical scaffold could serve as a starting point for the synthesis of more potent analogues. Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To identify the chemical moieties responsible for its bioactivity and to guide the design of more potent derivatives.
-
Comprehensive Mechanistic Studies: To delineate the precise signaling pathways affected by this compound and its analogues.
-
In Vivo Efficacy and Toxicity Studies: To evaluate the therapeutic potential and safety profile of promising lead compounds in animal models.
A deeper understanding of the molecular pharmacology of this compound will be crucial in harnessing the therapeutic potential of the depsidone class of natural products for cancer therapy.
References
The Role of Aspergillusidone D as a Fungal Secondary Metabolite: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aspergillusidone D, a depsidone-class secondary metabolite isolated from the fungus Aspergillus unguis, has emerged as a molecule of interest in the field of natural product chemistry and drug discovery. This technical guide provides a comprehensive overview of the current knowledge surrounding this compound, with a focus on its biosynthesis, biological activities, and the experimental methodologies used for its study. This document is intended to serve as a resource for researchers engaged in the exploration of fungal secondary metabolites for therapeutic applications.
Introduction
Fungi are a prolific source of structurally diverse secondary metabolites with a wide array of biological activities. The genus Aspergillus, in particular, is renowned for its metabolic plasticity, producing numerous compounds of medicinal and industrial importance. Within this genus, Aspergillus unguis has been identified as a producer of a variety of bioactive molecules, including a significant number of depsidones.
Depsidones are a class of polyketides characterized by a dibenzo-α-pyrone core structure. This compound is a member of this class and has been investigated for its potential pharmacological effects, notably its aromatase inhibitory and cytotoxic activities. Understanding the role of this compound as a secondary metabolite involves elucidating its biosynthetic origins, its biological functions for the producing organism and in wider ecological contexts, and its potential as a lead compound for drug development.
Biosynthesis of this compound
The biosynthesis of depsidones in Aspergillus unguis, including this compound, is proposed to originate from the polyketide pathway. The core structure is believed to be formed through the oxidative coupling of two smaller polyketide-derived units: an orcinol (B57675) derivative and orsellinic acid.
Proposed Biosynthetic Pathway
The proposed biosynthetic pathway for depsidones like this compound involves several key steps, beginning with the synthesis of polyketide chains by polyketide synthases (PKSs).
Caption: Proposed biosynthetic pathway of depsidones.
While this general pathway is supported by the co-isolation of proposed precursors, specific experimental validation through gene knockout studies or isotopic labeling for this compound's biosynthesis is not extensively documented in the available literature. The identification and characterization of the specific PKS and tailoring enzymes within the biosynthetic gene cluster for this compound remain areas for future research.
Biological Activities of this compound
This compound has been investigated for several biological activities, primarily focusing on its potential as an anticancer agent.
Aromatase Inhibitory Activity
Aromatase is a key enzyme in estrogen biosynthesis, and its inhibition is a validated strategy in the treatment of hormone-dependent breast cancer. Several depsidones isolated from Aspergillus unguis have demonstrated aromatase inhibitory activity. While this compound is reported to possess this activity, specific quantitative data such as an IC50 value is not consistently available in the surveyed literature. For context, related compounds from the same fungal source, such as Aspergillusidone C, have shown potent aromatase inhibition with an IC50 value of 0.74 µM.[1]
Cytotoxic Activity
This compound has been reported to exhibit weak cytotoxicity against a panel of human cancer cell lines, including cholangiocarcinoma (HuCCA-1), hepatocellular carcinoma (HepG2), lung carcinoma (A549), and acute lymphoblastic leukemia (MOLT-3).[2] In studies on the triple-negative breast cancer cell line MDA-MB-231, this compound was found to reduce cell viability at concentrations higher than 50 μM.[3]
Quantitative Data Summary
The following table summarizes the available quantitative data for the biological activities of this compound and related depsidones from Aspergillus unguis.
| Compound | Biological Activity | Cell Line / Assay | IC50 / Activity | Reference |
| This compound | Cytotoxicity | MDA-MB-231 | Reduces viability at >50 µM | [3] |
| This compound | Cytotoxicity | HuCCA-1, HepG2, A549, MOLT-3 | Weak cytotoxicity | [2] |
| This compound | Aromatase Inhibition | - | Activity reported, no IC50 | [1][2] |
| Aspergillusidone A | Aromatase Inhibition | - | 1.2-11.2 µM | [1] |
| Aspergillusidone B | Aromatase Inhibition | - | 1.2-11.2 µM | [1] |
| Aspergillusidone C | Aromatase Inhibition | - | 0.74 µM | [1] |
| Nidulin | Aromatase Inhibition | - | 1.2-11.2 µM | [1] |
| Nornidulin | Aromatase Inhibition | - | 1.2-11.2 µM | [1] |
| 2-chlorounguinol | Aromatase Inhibition | - | 1.2-11.2 µM | [1] |
Experimental Protocols
This section provides an overview of the methodologies that can be employed for the isolation, structure elucidation, and biological evaluation of this compound.
Fungal Cultivation and Extraction of Secondary Metabolites
A general protocol for the cultivation of Aspergillus unguis and extraction of its secondary metabolites is as follows:
-
Fungal Strain: Aspergillus unguis obtained from a culture collection or isolated from environmental samples.
-
Culture Media: The fungus can be grown on various media to optimize the production of secondary metabolites. Common choices include Potato Dextrose Agar (PDA) for initial growth and liquid media such as Potato Dextrose Broth (PDB) or Czapek-Dox broth for large-scale fermentation. The "one strain many compounds" (OSMAC) approach, which involves varying culture parameters, can be employed to induce the production of a wider range of metabolites.[4]
-
Fermentation: Inoculate the liquid medium with a mycelial plug or spore suspension from a PDA plate. Incubate the culture for a period of 14-21 days at approximately 25-28°C with shaking to ensure aeration.
-
Extraction: After incubation, separate the mycelia from the culture broth by filtration. The culture filtrate is typically extracted with an organic solvent such as ethyl acetate. The mycelia can also be extracted separately with the same solvent. The organic extracts are then combined and concentrated under reduced pressure to yield a crude extract.
Caption: General workflow for fungal extraction.
Isolation and Purification of this compound
The isolation of this compound from the crude extract typically involves a combination of chromatographic techniques:
-
Initial Fractionation: The crude extract is often subjected to vacuum liquid chromatography (VLC) or column chromatography over silica (B1680970) gel, eluting with a gradient of solvents (e.g., n-hexane, ethyl acetate, and methanol) to separate the components based on polarity.
-
Further Purification: Fractions containing depsidones, as identified by thin-layer chromatography (TLC) or other analytical methods, are then subjected to further purification. This often involves reversed-phase chromatography (e.g., on C18-bonded silica) and may be followed by high-performance liquid chromatography (HPLC) to obtain the pure compound.
Structure Elucidation
The structure of this compound is elucidated using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula of the compound.
Aromatase Inhibition Assay
The inhibitory effect of this compound on aromatase can be determined using a fluorometric assay. A general protocol is as follows:
-
Assay Principle: A fluorogenic substrate is used that is converted by aromatase into a fluorescent product. The rate of formation of this product is proportional to the enzyme's activity.
-
Procedure:
-
Recombinant human aromatase is incubated with the test compound (this compound) at various concentrations.
-
The reaction is initiated by the addition of the fluorogenic substrate and a cofactor such as NADPH.
-
The increase in fluorescence is monitored over time using a microplate reader.
-
A known aromatase inhibitor (e.g., letrozole) is used as a positive control.
-
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by plotting the inhibition percentage against the logarithm of the compound concentration.
References
- 1. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
- 2. researchgate.net [researchgate.net]
- 3. Depsidone Derivatives and a Cyclopeptide Produced by Marine Fungus Aspergillus unguis under Chemical Induction and by Its Plasma Induced Mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The depsidones from marine sponge-derived fungus Aspergillus unguis IB151 as an anti-MRSA agent: Molecular docking, pharmacokinetics analysis, and molecular dynamic simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Isolation and Purification of Aspergillusidone D from Fungal Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspergillusidone D is a dimeric naphtho-γ-pyrone, a class of fungal secondary metabolites that has garnered significant interest for its diverse biological activities. The isolation and purification of such compounds from fungal cultures are critical preliminary steps for comprehensive structural elucidation, bioactivity screening, and further drug development endeavors. This document provides a detailed protocol for the isolation and purification of this compound from a fungal culture, based on established methodologies for structurally related compounds isolated from Aspergillus species. The following protocols are designed to be a comprehensive guide, ensuring reproducibility and high-purity yields.
Data Presentation
The following table summarizes the key quantitative parameters involved in the isolation and purification process.
| Parameter | Value/Range |
| Culture Conditions | |
| Culture Medium | Potato Dextrose Agar (B569324) (PDA) |
| Incubation Temperature | 25-28 °C |
| Incubation Time | 21-35 days |
| Extraction | |
| Initial Extraction Solvent | Methanol (B129727) (MeOH) |
| Liquid-Liquid Extraction | Ethyl Acetate (B1210297) (EtOAc) |
| Chromatography | |
| Column Chromatography 1 | Silica (B1680970) Gel |
| Elution Gradient (Silica) | Chloroform (B151607)/Acetone (e.g., 10:1 to 0:10 v/v) |
| Column Chromatography 2 | Reversed-Phase (RP-18) |
| Elution Gradient (RP-18) | Methanol/Water (e.g., 75% to 80% MeOH in H₂O) |
| Column Chromatography 3 | Size-Exclusion (Sephadex LH-20) |
| Elution Solvent (Sephadex) | Chloroform/Methanol (1:1 v/v) |
| Preparative TLC | Silica Gel or RP-18 |
| Elution System (Prep TLC) | Hexane/Acetone (e.g., 3:2 v/v) or MeOH/H₂O (e.g., 80%) |
Experimental Protocols
I. Fungal Culture and Fermentation
-
Strain Selection and Inoculation: An appropriate fungal strain, such as Aspergillus tubingensis or a related species known to produce naphtho-γ-pyrones, should be selected. The fungus is to be cultured on Potato Dextrose Agar (PDA) plates. A small agar plug of a mature fungal culture is used to inoculate fresh PDA plates.
-
Incubation: The inoculated plates are incubated at 25-28 °C in the dark for 21-35 days, or until significant mycelial growth and secondary metabolite production are observed. Co-cultivation with other fungal species can sometimes enhance the production of secondary metabolites[1][2].
II. Extraction of Crude Metabolites
-
Initial Solvent Extraction: Following incubation, the solid agar culture is broken into smaller pieces and submerged in methanol (MeOH). The mixture is then agitated overnight at room temperature to facilitate the extraction of metabolites.
-
Filtration and Concentration: The methanolic extract is filtered to remove the agar and mycelia. The resulting filtrate is concentrated under reduced pressure using a rotary evaporator to yield a concentrated aqueous suspension.
-
Liquid-Liquid Partitioning: The concentrated aqueous extract is then subjected to liquid-liquid extraction with an equal volume of ethyl acetate (EtOAc) three times[3]. The organic layers are combined, as dimeric naphtho-γ-pyrones are typically soluble in ethyl acetate.
-
Final Concentration: The combined ethyl acetate fractions are dried over anhydrous sodium sulfate, filtered, and concentrated to dryness under reduced pressure to yield the crude extract.
III. Chromatographic Purification
The purification of this compound from the crude extract is a multi-step process involving various chromatographic techniques to separate compounds based on their polarity, size, and affinity for the stationary phase[4][5].
-
Step 1: Silica Gel Column Chromatography:
-
The crude extract is adsorbed onto a small amount of silica gel and loaded onto a silica gel column.
-
The column is eluted with a stepwise gradient of increasing polarity, for instance, using a chloroform-acetone solvent system (e.g., starting from 10:1 and gradually moving to 0:10, v/v)[3].
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing compounds with similar Rf values to the target molecule.
-
-
Step 2: Reversed-Phase (RP-18) Chromatography:
-
Fractions enriched with this compound from the silica gel column are pooled, concentrated, and subjected to reversed-phase column chromatography on an RP-18 stationary phase.
-
Elution is performed with a methanol-water gradient (e.g., 75% to 80% methanol in water)[6].
-
Fractions are again collected and analyzed by TLC or HPLC to assess purity.
-
-
Step 3: Size-Exclusion Chromatography (Sephadex LH-20):
-
For further purification and removal of polymeric impurities, fractions from the RP-18 column can be passed through a Sephadex LH-20 column.
-
A common solvent system for this step is a 1:1 (v/v) mixture of chloroform and methanol[3].
-
-
Step 4: Preparative Thin Layer Chromatography (Prep TLC):
-
As a final purification step, preparative TLC on either silica gel or RP-18 plates can be employed.
-
For silica gel, a solvent system such as hexane-acetone (e.g., 3:2 v/v) may be effective. For RP-18, a methanol-water system (e.g., 80% MeOH) can be used[6].
-
The band corresponding to the pure compound is scraped from the plate, and the compound is eluted from the silica or C18 material with a suitable solvent (e.g., methanol or ethyl acetate).
-
Visualizations
Experimental Workflow for this compound Isolation
Caption: Workflow for this compound isolation and purification.
Logical Relationship of Purification Techniques
Caption: Sequential logic of chromatographic purification steps.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Cytotoxic Indole Diterpenoids from a Sphagneticola trilobata-Derived Fungus Aspergillus sp. PQJ-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jsmcentral.org [jsmcentral.org]
- 5. Separation techniques: Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Asperpyrone D and other metabolites of the plant-associated fungal strain Aspergillus tubingensis - PMC [pmc.ncbi.nlm.nih.gov]
Utilizing Aspergillusidone D in In Vitro Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspergillusidone D, a depsidone-class polyphenolic polyketide isolated from the fungus Aspergillus, has demonstrated potential as a bioactive compound with anti-tumor properties. Depsidones, in general, are recognized for a wide array of biological activities, including cytotoxic, antimicrobial, antimalarial, and anti-inflammatory effects.[1][2] This document provides detailed application notes and protocols for the use of this compound in in vitro cell culture assays, with a focus on evaluating its cytotoxic and apoptosis-inducing effects on cancer cell lines. The protocols are primarily based on studies conducted on the triple-negative MDA-MB-231 breast cancer cell line.[3][4]
Application Notes
This compound has been shown to reduce cell viability in cancer cells at micromolar concentrations.[3][4] Its primary application in in vitro cell culture is for the assessment of its cytotoxic and potential pro-apoptotic activities against cancer cell lines. When designing experiments, it is crucial to consider the following:
-
Cell Line Selection: The effects of this compound have been characterized in the triple-negative MDA-MB-231 breast cancer cell line.[3] Researchers may consider using this cell line as a starting point or exploring its activity in other cancer cell lines relevant to their research.
-
Concentration Range: Initial range-finding experiments are recommended to determine the optimal concentration range for the specific cell line being used. Based on existing data, concentrations higher than 50 µM are where significant reductions in cell viability have been observed.[3][5]
-
Solubility: Ensure appropriate solubilization of this compound. A common solvent is dimethyl sulfoxide (B87167) (DMSO). The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Controls: Appropriate controls are essential for data interpretation. These should include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a positive control for the specific assay being performed (e.g., a known cytotoxic drug like doxorubicin (B1662922) for a viability assay).[4]
Quantitative Data Summary
The following table summarizes the reported cytotoxic activity of this compound on the MDA-MB-231 cell line.
| Compound | Cell Line | Assay | Endpoint | IC50 Value (µM) [95% CI] | Reference |
| This compound | MDA-MB-231 | MTT | Cell Viability | 49 [45–54] | [4] |
| Doxorubicin (Positive Control) | MDA-MB-231 | MTT | Cell Viability | 0.025 [0.016–0.034] | [4] |
| Unguinol | MDA-MB-231 | MTT | Cell Viability | 81 [74–89] | [4] |
| 17β-Estradiol | MDA-MB-231 | MTT | Cell Viability | 42 [39–44] | [4] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from the methodology used to assess the effect of this compound on the viability of MDA-MB-231 cells.[4]
Objective: To determine the concentration-dependent effect of this compound on cell viability.
Materials:
-
MDA-MB-231 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed 100 µL of MDA-MB-231 cells in a 96-well plate at a density of 60,000 cells/mL.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium. A suggested concentration range is 0-200 µM.[4] Include a vehicle control (0.1% DMSO in medium) and a positive control (e.g., doxorubicin).
-
After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or controls.
-
Incubate the cells for 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V & Dead Cell Assay)
This protocol describes the use of a commercially available kit to assess apoptosis induced by this compound.[4]
Objective: To determine the percentage of apoptotic and dead cells after treatment with this compound.
Materials:
-
MDA-MB-231 cells
-
6-well plates
-
This compound
-
DMSO
-
Complete cell culture medium
-
Positive control for apoptosis (e.g., 0.5 µM doxorubicin)[4]
-
Muse™ Annexin V & Dead Cell Assay kit or similar
-
Flow cytometer
Procedure:
-
Seed MDA-MB-231 cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound (e.g., IC50 concentration) or controls for 24 hours.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with PBS.
-
Stain the cells with the Annexin V and dead cell reagent according to the manufacturer's protocol.
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of live, early apoptotic, late apoptotic, and dead cells.
Visualizations
Caption: Experimental workflow for evaluating this compound.
Caption: Simplified pathway of apoptosis induction by this compound.
References
- 1. Lichen Depsidones with Biological Interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances on natural depsidones: sources, biosynthesis, structure-activity relationship, and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of anti-tumour properties of two depsidones - Unguinol and this compound - in triple-negative MDA-MB-231 breast tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of anti-tumour properties of two depsidones – Unguinol and this compound – in triple-negative MDA-MB-231 breast tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.vu.nl [research.vu.nl]
Aspergillusidone D solubility in DMSO and methanol for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the use of Aspergillusidone D in experimental settings, with a focus on its solubility in common laboratory solvents and its potential biological activities. The information is intended to assist researchers in designing and executing experiments to investigate the therapeutic potential of this natural product.
Solubility of this compound
Table 1: Solvent Properties and Stock Solution Recommendations
| Solvent | Properties | Recommended Stock Concentration | Storage of Stock Solution |
| DMSO | Aprotic, highly polar solvent. Miscible with a wide range of organic solvents and water. Known to enhance the penetration of substances through biological membranes. | 10-20 mM | Store at -20°C for long-term stability. Avoid repeated freeze-thaw cycles. |
| Methanol (B129727) | Protic, polar solvent. Miscible with water and many organic solvents. | 10-20 mM | Store at -20°C for long-term stability. |
Experimental Protocols
While specific experimental data for this compound is limited, protocols for the closely related compound, Aspergillusidone G, can serve as a valuable starting point for research. The following protocols are adapted from studies on Aspergillusidone G and are likely applicable to this compound due to their structural similarity. It is, however, crucial to optimize these protocols for your specific experimental conditions.
Assessment of Anti-Neuroinflammatory Activity in BV2 Microglia
This protocol outlines the steps to evaluate the potential of this compound to mitigate lipopolysaccharide (LPS)-induced inflammation in a microglial cell line.
Experimental Workflow for Anti-Neuroinflammatory Assay
Caption: Workflow for assessing the anti-inflammatory effects of this compound.
Materials:
-
BV2 microglial cells
-
This compound stock solution (in DMSO or methanol)
-
Lipopolysaccharide (LPS)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Griess Reagent System
Protocol:
-
Cell Seeding: Seed BV2 microglia cells into 96-well plates at a density of 2 x 10^4 cells/well.
-
Incubation: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Pre-treatment: After incubation, replace the medium with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 20, 40 µM). A vehicle control (DMSO or methanol at the same final concentration) should be included. Incubate for 1 hour.
-
Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response.
-
Incubation: Incubate the plates for an additional 24 hours.
-
Nitric Oxide Measurement: Collect the cell culture supernatant and measure the concentration of nitric oxide (NO) using the Griess Assay according to the manufacturer's instructions. A decrease in NO levels in the presence of this compound would indicate anti-inflammatory activity.
Evaluation of MMP-9 Inhibition
Matrix metalloproteinase-9 (MMP-9) is a key enzyme involved in neuroinflammation. The following protocols can be used to determine if this compound can inhibit its activity and expression.
2.2.1. Gelatin Zymography
This technique is used to detect the gelatinolytic activity of MMP-9.
Protocol:
-
Cell Treatment: Seed BV2 cells in 6-well plates and treat with this compound and LPS as described in the anti-neuroinflammatory protocol.
-
Protein Extraction: After treatment, lyse the cells and collect the protein extracts.
-
Electrophoresis: Run the protein samples on a polyacrylamide gel containing gelatin under non-reducing conditions.
-
Enzyme Renaturation and Development: Wash the gel to remove SDS and incubate it in a developing buffer that allows for MMP-9 to digest the gelatin.
-
Staining and Visualization: Stain the gel with Coomassie Brilliant Blue. Areas of gelatin degradation by MMP-9 will appear as clear bands against a blue background. The intensity of these bands can be quantified to determine the effect of this compound on MMP-9 activity.
2.2.2. Western Blot Analysis
This method is used to quantify the protein expression levels of MMP-9.
Protocol:
-
Cell Treatment and Lysis: Treat BV2 cells as described above and lyse them to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for MMP-9. Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensity will correspond to the level of MMP-9 expression.
2.2.3. Quantitative Real-Time PCR (qRT-PCR)
This technique is used to measure the mRNA expression levels of MMP-9.
Protocol:
-
Cell Treatment and RNA Extraction: Treat BV2 cells and then extract total RNA using a suitable kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).
-
qPCR: Perform quantitative PCR using primers specific for MMP-9 and a reference gene (e.g., GAPDH or β-actin).
-
Data Analysis: Analyze the amplification data to determine the relative expression of MMP-9 mRNA in treated versus control cells.
Potential Signaling Pathways
Based on studies with the related compound Aspergillusidone G, this compound may exert its biological effects by modulating key inflammatory signaling pathways. Researchers are encouraged to investigate these pathways when studying the mechanism of action of this compound.[1][2]
Potential Signaling Pathways Modulated by this compound
Caption: Potential signaling pathways targeted by this compound in inflammation.
Key Signaling Pathways to Investigate:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): A central regulator of the inflammatory response. Inhibition of NF-κB activation can lead to a reduction in the expression of pro-inflammatory genes.
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: This pathway is involved in cellular stress responses and inflammation. Investigating the phosphorylation status of key MAPK proteins (p38, JNK, ERK) can provide insights into the mechanism of action of this compound.
-
IL-17 and TNF Signaling Pathways: These are pro-inflammatory cytokine signaling pathways that are often upregulated in inflammatory conditions.[1]
By utilizing these protocols and considering the potential signaling pathways, researchers can effectively investigate the therapeutic potential of this compound for inflammatory and neuroinflammatory disorders.
References
Application Notes and Protocols: Determining the Cytotoxicity of Aspergillusidone D using the MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspergillusidone D is a depsidone, a class of polyphenolic compounds produced by fungi, notably of the Aspergillus genus.[1] Depsidones have garnered interest in drug discovery due to their diverse biological activities, including cytotoxic properties against various cancer cell lines.[2][3] Understanding the cytotoxic potential of novel compounds like this compound is a critical first step in preclinical research.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[4] The assay is based on the principle that metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan (B1609692) crystals.[5] The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance of the solubilized formazan. This application note provides a detailed protocol for determining the cytotoxicity of this compound using the MTT assay.
Experimental Protocol
This protocol is optimized for adherent cancer cell lines, such as the MDA-MB-231 triple-negative breast cancer cell line, on which the effects of this compound have been previously studied.[1]
Materials and Reagents
-
This compound (dissolved in an appropriate solvent, e.g., DMSO, to create a stock solution)
-
Human cancer cell line (e.g., MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[4]
-
Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile tissue culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
-
Humidified incubator at 37°C with 5% CO2
Step-by-Step Methodology
1. Cell Seeding: a. Culture the selected cancer cell line in T-75 flasks until they reach 70-80% confluency. b. Harvest the cells using trypsinization and perform a cell count using a hemocytometer or automated cell counter. c. Dilute the cell suspension in complete culture medium to a final concentration of 5 x 10⁴ cells/mL. d. Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate. e. Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
2. This compound Treatment: a. Prepare a series of dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations for treatment. A common starting range for depsidones is between 1 µM and 100 µM.[1][6] b. After the 24-hour incubation, carefully aspirate the medium from the wells. c. Add 100 µL of the medium containing the different concentrations of this compound to the respective wells. d. Include a "vehicle control" group of cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve this compound. e. Include an "untreated control" group of cells with fresh complete medium only. f. Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
3. MTT Assay Procedure: a. Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator, allowing the MTT to be metabolized into formazan crystals. c. After the incubation, carefully aspirate the medium containing MTT without disturbing the formazan crystals or the cells. d. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5] e. Gently mix the contents of the wells by pipetting up and down or by using a plate shaker for 15 minutes to ensure complete solubilization of the formazan.[4]
4. Data Acquisition and Analysis: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100 c. Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve. d. Determine the IC50 value, which is the concentration of this compound that inhibits 50% of cell growth. This can be calculated using non-linear regression analysis from the dose-response curve.[7]
Data Presentation
The results of the MTT assay should be summarized in a clear and organized manner. A table can be used to present the percentage of cell viability at different concentrations of this compound and the calculated IC50 value.
| This compound Concentration (µM) | Mean Absorbance (570 nm) ± SD | % Cell Viability ± SD |
| 0 (Control) | 1.25 ± 0.08 | 100 ± 6.4 |
| 1 | 1.18 ± 0.07 | 94.4 ± 5.6 |
| 5 | 0.95 ± 0.06 | 76.0 ± 4.8 |
| 10 | 0.70 ± 0.05 | 56.0 ± 4.0 |
| 25 | 0.45 ± 0.04 | 36.0 ± 3.2 |
| 50 | 0.20 ± 0.03 | 16.0 ± 2.4 |
| 100 | 0.10 ± 0.02 | 8.0 ± 1.6 |
| IC50 (µM) | - | ~12.5 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Visualizations
Experimental Workflow
Caption: Workflow for determining this compound cytotoxicity using the MTT assay.
Putative Signaling Pathway
Based on the known mechanisms of the related compound, Aspergillusidone G, the following pathway is proposed as a potential mechanism for the cytotoxic effects of this compound.[8][9] Further research is required to validate this pathway for this compound.
Caption: A putative signaling pathway for this compound-induced cytotoxicity.
Conclusion
This application note provides a comprehensive and detailed protocol for assessing the cytotoxic effects of this compound using the MTT assay. Adherence to this protocol will enable researchers to obtain reliable and reproducible data on the dose-dependent effects of this compound on cancer cell viability. The provided templates for data presentation and the visual diagrams of the workflow and a putative signaling pathway offer a complete framework for conducting and reporting these crucial preclinical studies. Optimization of cell seeding density and incubation times for specific cell lines is recommended to ensure the accuracy of the results.[10]
References
- 1. Evaluation of anti-tumour properties of two depsidones - Unguinol and this compound - in triple-negative MDA-MB-231 breast tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic depsidones and xanthones from Garcinia esculenta Y. H. Li - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Cytotoxic activity of physodic acid and acetone extract from Hypogymnia physodes against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aspergillusidone G Exerts Anti-Neuroinflammatory Effects via Inhibiting MMP9 Through Integrated Bioinformatics and Experimental Analysis: Implications for Parkinson’s Disease Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aspergillusidone G Potentiates the Anti-Inflammatory Effects of Polaprezinc in LPS-Induced BV2 Microglia: A Bioinformatics and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes: Cell-Based Assays to Evaluate Aspergillusidone D Bioactivity
Introduction Aspergillusidones are a class of secondary metabolites produced by fungi of the Aspergillus genus, which are known for producing a wide array of bioactive compounds.[1][2] Evaluating the biological activity of specific molecules like Aspergillusidone D is crucial for drug discovery and development. While literature specifically detailing the bioactivity of this compound is nascent, research on related compounds, such as Aspergillusidone G, has revealed potent anti-neuroinflammatory properties, suggesting a promising area of investigation.[3][4][5]
These application notes provide a comprehensive guide for researchers to evaluate the potential cytotoxic, anti-inflammatory, and apoptotic activities of this compound using established cell-based assays. The protocols and workflows are based on methodologies used for characterizing similar natural products.[3][6]
Preliminary Cytotoxicity Assessment
Before evaluating specific bioactivities, it is essential to determine the cytotoxic concentration range of this compound. This ensures that subsequent assays are performed at non-lethal concentrations, distinguishing specific bioactivity from general toxicity. The IC50 (half-maximal inhibitory concentration) value is a key parameter derived from this assessment.
Data Presentation: Cytotoxicity of this compound
The following table summarizes hypothetical data from a cytotoxicity assay on a relevant cell line (e.g., BV2 microglia for neuroinflammation studies or MCF-7 for cancer studies) treated with various concentrations of this compound for 24 hours.[3][6]
| This compound (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 1 | 98.2 ± 5.1 |
| 5 | 95.6 ± 4.8 |
| 10 | 88.4 ± 6.2 |
| 20 | 75.1 ± 5.5 |
| 40 | 52.3 ± 4.9 |
| 80 | 21.7 ± 3.8 |
| 100 | 5.4 ± 2.1 |
| Resulting IC50 value would be calculated from the dose-response curve. |
Experimental Workflow: Cytotoxicity Assay
Caption: Workflow for determining the cytotoxicity of this compound.
Protocol: CCK-8/MTT Cytotoxicity Assay
This protocol is adapted from methods used to assess the viability of BV2 microglia cells.[3]
-
Cell Seeding: Seed cells (e.g., BV2 microglia, A549, MCF-7) into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from, for example, 1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.1%.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with vehicle (DMSO) control and untreated controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24 or 48 hours).
-
Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) reagent or 20 µL of MTT solution (5 mg/mL) to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C. For MTT, after incubation, solubilize the formazan (B1609692) crystals with 100 µL of DMSO.
-
Data Acquisition: Measure the absorbance at 450 nm for CCK-8 or 570 nm for MTT using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value using non-linear regression.
Anti-Inflammatory Activity Assessment
Based on the known activity of related compounds, a primary bioactivity to investigate for this compound is its anti-inflammatory potential.[3][4][7] This can be assessed in immune cells like BV2 microglia or RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS).
Data Presentation: Effect on Inflammatory Mediators
The following tables show hypothetical data on the inhibition of nitric oxide (NO) and pro-inflammatory cytokines by this compound in LPS-stimulated BV2 cells. Assays are performed using sub-toxic concentrations identified in the cytotoxicity assessment.
Table 2.1: Inhibition of Nitric Oxide Production
| Treatment | NO Concentration (µM) (Mean ± SD) | % Inhibition |
|---|---|---|
| Control | 2.1 ± 0.5 | - |
| LPS (1 µg/mL) | 35.8 ± 3.1 | 0 |
| LPS + Asp-D (5 µM) | 28.5 ± 2.5 | 20.4% |
| LPS + Asp-D (10 µM) | 19.3 ± 2.1 | 46.1% |
| LPS + Asp-D (20 µM) | 9.7 ± 1.5 | 72.9% |
Table 2.2: Inhibition of Pro-inflammatory Cytokine Expression (qRT-PCR)
| Treatment | TNF-α mRNA (Fold Change) | IL-6 mRNA (Fold Change) |
|---|---|---|
| Control | 1.0 | 1.0 |
| LPS (1 µg/mL) | 15.2 ± 1.8 | 25.4 ± 2.9 |
| LPS + Asp-D (20 µM) | 6.8 ± 0.9 | 10.1 ± 1.5 |
Experimental Workflow: Anti-Inflammatory Assays
Caption: Workflow for assessing the anti-inflammatory activity of this compound.
Protocol 1: Nitric Oxide (NO) Measurement (Griess Assay)
This protocol measures nitrite, a stable product of NO, in the cell culture supernatant.[3]
-
Cell Culture and Treatment: Follow steps 1-3 of the Anti-Inflammatory Workflow. Seed cells in a 96-well plate.
-
Stimulation: After pre-treatment with this compound, add LPS (final concentration 1 µg/mL) to the appropriate wells. Incubate for 24 hours.
-
Supernatant Collection: Carefully collect 50 µL of supernatant from each well and transfer to a new 96-well plate.
-
Griess Reagent: Add 50 µL of Griess Reagent I (sulfanilamide solution) to each well, mix, and incubate for 10 minutes at room temperature, protected from light.
-
Color Development: Add 50 µL of Griess Reagent II (NED solution) to each well, mix, and incubate for another 10 minutes.
-
Data Acquisition: Measure the absorbance at 540 nm.
-
Analysis: Calculate the NO concentration using a standard curve generated with sodium nitrite.
Protocol 2: Cytokine Measurement (qRT-PCR)
This protocol quantifies the mRNA expression levels of pro-inflammatory cytokines.[7][8]
-
Cell Culture and Treatment: Follow the Anti-Inflammatory Workflow using a 6-well plate format for sufficient cell numbers.
-
RNA Extraction: After the 24-hour LPS stimulation, wash cells with PBS and lyse them using a suitable lysis buffer (e.g., TRIzol). Extract total RNA according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using SYBR Green master mix and primers specific for target genes (e.g., TNF-α, IL-6, IL-1β) and a housekeeping gene (e.g., GAPDH, β-actin).
-
Analysis: Calculate the relative gene expression using the 2^(-ΔΔCt) method, normalizing to the housekeeping gene and comparing to the LPS-treated group.
Apoptosis Induction Assessment
If this compound shows significant cytotoxicity, it is important to determine if cell death occurs via apoptosis.
Data Presentation: Apoptosis Induction
The table summarizes hypothetical flow cytometry data after treating a cancer cell line (e.g., HeLa) with this compound for 48 hours.
| Treatment | Viable Cells (%) | Early Apoptotic (%) (Annexin V+/PI-) | Late Apoptotic (%) (Annexin V+/PI+) | Necrotic (%) (Annexin V-/PI+) |
| Vehicle Control | 95.1 ± 2.2 | 2.5 ± 0.8 | 1.8 ± 0.5 | 0.6 ± 0.3 |
| Asp-D (IC50 Conc.) | 45.3 ± 4.1 | 28.9 ± 3.5 | 19.5 ± 2.9 | 6.3 ± 1.1 |
Protocol: Annexin V-FITC/PI Apoptosis Assay
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10]
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound (e.g., at its IC50 concentration) for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Investigation of Signaling Pathways
Bioactive compounds often exert their effects by modulating specific signaling pathways. For anti-inflammatory agents, the NF-κB pathway is a common target.[7]
Signaling Pathway Diagram: LPS-Induced NF-κB Activation
The following diagram illustrates the canonical NF-κB signaling pathway activated by LPS and highlights potential points of inhibition by this compound.
References
- 1. Recent updates on the bioactive compounds of the marine-derived genus Aspergillus - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01359A [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Aspergillusidone G Exerts Anti-Neuroinflammatory Effects via Inhibiting MMP9 Through Integrated Bioinformatics and Experimental Analysis: Implications for Parkinson’s Disease Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Aspergillusidone G Exerts Anti-Neuroinflammatory Effects via Inhibiting MMP9 Through Integrated Bioinformatics and Experimental Analysis: Implications for Parkinson's Disease Intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Cell-based Assays | MuriGenics [murigenics.com]
- 10. Apoptosis assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield in Aspergillusidone D purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of Aspergillusidone D, particularly focusing on addressing issues of low yield.
Frequently Asked Questions (FAQs)
Q1: My Aspergillus unguis culture is not producing any detectable this compound. What are the potential causes and solutions?
A1: Low or no production of this compound can stem from several factors related to the fungal strain and culture conditions. Here are some common issues and troubleshooting steps:
-
Strain Viability and Identity: Ensure your Aspergillus unguis strain is viable and correctly identified. Sub-culturing the fungus multiple times can sometimes lead to a decrease in secondary metabolite production. It is advisable to use a fresh culture from a cryopreserved stock.
-
Suboptimal Fermentation Parameters: The production of secondary metabolites is highly sensitive to environmental conditions. Key parameters to optimize include:
-
Media Composition: The choice of carbon and nitrogen sources significantly impacts yield. Systematically screen different media components to find the optimal combination for this compound production.[1]
-
pH: The pH of the culture medium can influence fungal growth and enzyme activity essential for secondary metabolite synthesis. The optimal pH for depsidone (B1213741) production may vary.
-
Temperature: Aspergillus unguis growth is generally optimal around 30°C, but the ideal temperature for this compound production might differ.[1]
-
Aeration: Adequate oxygen supply is crucial for the growth of aerobic fungi like Aspergillus and for the biosynthesis of many secondary metabolites. Ensure proper agitation and aeration in liquid cultures.
-
-
Silent Biosynthetic Gene Clusters: Many fungal biosynthetic gene clusters for secondary metabolites are "silent" or expressed at very low levels under standard laboratory conditions.[1] Consider employing strategies like the "One Strain Many Compounds" (OSMAC) approach, which involves systematically altering culture parameters one at a time, or using chemical epigenetics to induce the expression of these silent gene clusters.[1]
Q2: I have a low yield of crude this compound extract from my fermentation broth. How can I improve the extraction efficiency?
A2: Inefficient extraction is a common cause of low yield. Here are some factors to consider:
-
Solvent Choice: The polarity of the extraction solvent is critical for efficiently recovering this compound. For the extraction of depsidones from the culture filtrate, ethyl acetate (B1210297) is a commonly used and effective solvent. For extraction from fungal mycelia, methanol (B129727) is often employed.[2]
-
Extraction Method:
-
Liquid-Liquid Extraction (from filtrate): Ensure vigorous mixing of the culture filtrate with the organic solvent to maximize the surface area for mass transfer. Allow for complete phase separation before collecting the organic layer. Repeat the extraction process multiple times (e.g., 3x) with fresh solvent to ensure complete recovery.
-
Solid-Liquid Extraction (from mycelia): Thoroughly grind the fungal biomass to increase the surface area for solvent penetration. Techniques like sonication can further enhance extraction efficiency.
-
-
Biomass to Solvent Ratio: Using an insufficient volume of extraction solvent can lead to incomplete extraction. A general guideline is to use a significant volume of solvent relative to the biomass or filtrate.
Q3: I am losing a significant amount of this compound during the chromatographic purification steps. What could be the reasons and how can I mitigate this?
A3: Loss of product during chromatography is a frequent challenge. Here are some potential causes and solutions:
-
Improper Stationary Phase Selection: For depsidones like this compound, silica (B1680970) gel is commonly used for initial column chromatography. For subsequent purification steps, Sephadex LH-20 is effective for separating compounds with similar polarities.
-
Suboptimal Mobile Phase: The polarity of the mobile phase must be carefully optimized to achieve good separation and prevent irreversible binding of the compound to the column. A gradient elution is often more effective than an isocratic one for complex crude extracts.
-
Compound Instability: this compound, like many natural products, may be sensitive to pH, temperature, or light.
-
Temperature: Avoid excessive heat during solvent evaporation (e.g., using a rotary evaporator). Keep fractions and purified compounds at low temperatures (e.g., 4°C or -20°C) for storage.
-
Column Overloading: Loading too much crude extract onto the column can lead to poor separation and loss of resolution, making it difficult to isolate pure fractions.
Troubleshooting Guide for Low Yield
This guide provides a systematic approach to identifying and resolving common issues leading to low yields during this compound purification.
| Problem Area | Issue | Possible Cause(s) | Recommended Solution(s) |
| Fermentation | Low or no production of this compound | Incorrect fungal strain, strain degradation, suboptimal media composition, incorrect pH, temperature, or aeration. | Verify strain identity and viability. Use a fresh culture. Systematically optimize fermentation parameters (media, pH, temperature, aeration) using an OSMAC approach. |
| Extraction | Low yield of crude extract | Inefficient solvent, poor extraction technique, incorrect solvent-to-biomass ratio. | Use appropriate solvents (e.g., ethyl acetate for filtrate, methanol for mycelia). Ensure thorough mixing/grinding. Increase solvent volume and perform multiple extractions. |
| Purification | Significant loss of product during chromatography | Inappropriate stationary or mobile phase, compound degradation (due to pH, temperature), column overloading. | Use silica gel for initial fractionation and Sephadex LH-20 for further purification. Optimize the mobile phase gradient. Work at neutral pH and low temperatures. Avoid overloading the column. |
| Purification | Co-elution with impurities | Poor resolution during chromatography. | Optimize the mobile phase gradient. Consider using a different stationary phase or a sequence of different chromatographic techniques (e.g., normal phase followed by size exclusion). |
| Final Product | Low final yield despite good intermediate steps | Degradation during final workup (e.g., solvent evaporation), physical loss during transfers. | Use gentle solvent evaporation techniques (e.g., rotary evaporator at low temperature). Be meticulous during sample transfers to minimize physical loss. |
Experimental Protocols
General Protocol for Depsidone Purification from Aspergillus unguis
This protocol is based on the purification of Nornidulin, a depsidone similar to this compound, from Aspergillus unguis and can be adapted.[5]
-
Fermentation:
-
Inoculate a suitable volume of sterile Potato Dextrose Broth (PDB) with a fresh culture of Aspergillus unguis.
-
Incubate at 28-30°C for 14-21 days with shaking (e.g., 150 rpm).
-
-
Extraction:
-
Separate the fungal mycelium from the culture broth by filtration.
-
Extract the culture filtrate three times with an equal volume of ethyl acetate.
-
Combine the organic extracts and concentrate under reduced pressure to obtain the crude extract.
-
-
Chromatographic Purification:
-
Silica Gel Column Chromatography (Initial Fractionation):
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane/hexane (B92381) mixture).
-
Apply the sample to a silica gel column.
-
Elute with a gradient of increasing polarity (e.g., hexane -> ethyl acetate -> methanol).
-
Collect fractions and monitor by Thin Layer Chromatography (TLC).
-
-
Sephadex LH-20 Column Chromatography:
-
Pool the fractions containing the target compound.
-
Dissolve the pooled fraction in a minimal amount of methanol.
-
Apply to a Sephadex LH-20 column equilibrated with methanol.
-
Elute with methanol and collect fractions.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
For final purification, use a reverse-phase C18 column.
-
Elute with a gradient of acetonitrile (B52724) in water.
-
Monitor the elution at a suitable UV wavelength (e.g., 254 nm).
-
Collect the peak corresponding to this compound.
-
-
Visualizations
Caption: Experimental workflow for this compound purification.
Caption: Troubleshooting flowchart for low this compound yield.
References
Technical Support Center: Stability of Aspergillusidone D in Aqueous Solutions
Frequently Asked Questions (FAQs)
Q1: I am observing inconsistent results in my biological assays with Aspergillusidone D. Could this be a stability issue?
A1: Inconsistent results are a common indicator of compound instability in aqueous solutions. Degradation of this compound over the course of an experiment can lead to a decrease in its effective concentration, resulting in variable biological effects. It is crucial to standardize your solution preparation and handling procedures.[1] If variability persists, a stability study is recommended to determine the degradation rate under your experimental conditions.
Q2: What are the primary factors that could cause this compound to be unstable in my aqueous solution?
A2: Several factors can influence the stability of a compound like this compound in an aqueous environment:
-
pH: The stability of many small molecules is pH-dependent. Extreme pH values can catalyze degradation reactions such as hydrolysis.[2] Most drugs exhibit optimal stability in a pH range of 4 to 8.[2]
-
Temperature: Elevated temperatures accelerate the rate of chemical reactions, including degradation pathways.[2]
-
Light: Exposure to light, especially UV light, can induce photolytic degradation.[2]
-
Oxidation: The presence of dissolved oxygen or oxidizing agents in the solution can lead to oxidative degradation.[1][2]
-
Hydrolysis: As a common degradation pathway, hydrolysis involves the cleavage of chemical bonds by water. Functional groups like esters and amides are particularly susceptible.[1][2]
Q3: I see a precipitate forming in my this compound solution. What should I do?
A3: Precipitation indicates that the concentration of this compound has surpassed its solubility in the current solvent system. To address this, you can try dissolving the compound at a lower concentration or consider using a different co-solvent or adjusting the pH of your buffer.[1]
Q4: How can I determine the stability of this compound in my specific experimental setup?
A4: A common and effective method for assessing compound stability is High-Performance Liquid Chromatography (HPLC). By analyzing your solution at various time points and under different conditions (e.g., temperature, pH, light exposure), you can quantify the remaining amount of the parent compound and identify any degradation products.[1]
Troubleshooting Guide
This guide is designed to help you troubleshoot common issues you might encounter that could be related to the stability of this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| Loss of biological activity over time | The compound may be degrading in the aqueous solution. | - Prepare fresh solutions for each experiment.- Store stock solutions at low temperatures (e.g., -20°C or -80°C) and protect them from light.- Conduct a stability study using HPLC to determine the degradation rate under your experimental conditions.[1] |
| Inconsistent experimental results between replicates or different experimental days | Variable stability of this compound in the solution. | - Standardize the entire solution preparation process, including the solvent, concentration, and storage conditions.- Ensure complete dissolution of the compound before use. |
| Precipitation observed in the aqueous solution | The concentration of this compound exceeds its solubility. | - Attempt to dissolve the compound at a lower concentration.- Consider using a different co-solvent or adjusting the buffer's pH.[1] |
| Change in the color or appearance of the solution | This may indicate chemical degradation of the compound. | - Immediately discontinue the use of the solution.- Prepare a fresh solution and investigate the cause of degradation by systematically evaluating factors like pH, light exposure, and temperature. |
Experimental Protocols
Protocol 1: Determining the pH-Dependent Stability of this compound
Objective: To assess the stability of this compound at different pH values.
Methodology:
-
Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7.4, 9).
-
Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO). Dilute the stock solution into each of the prepared buffers to the final desired concentration. Ensure the final concentration of the organic solvent is low (typically <1%).
-
Incubation: Aliquot the solutions into separate vials for each pH and time point. Incubate the vials at a constant temperature (e.g., room temperature or 37°C), protected from light.
-
Time Points: Collect samples at designated time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. A reverse-phase C18 column with a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) is a common starting point.[1]
-
Data Analysis: Quantify the peak area of the parent this compound at each time point. Plot the percentage of the remaining compound against time for each pH condition.
Protocol 2: Evaluating the Temperature-Dependent Stability of this compound
Objective: To determine the effect of temperature on the stability of this compound.
Methodology:
-
Solution Preparation: Prepare a solution of this compound in a buffer at a pH where it is known to be relatively stable (determined from Protocol 1).
-
Incubation: Aliquot the solution into vials and incubate them at different temperatures (e.g., 4°C, room temperature, 37°C, 50°C), protected from light.
-
Time Points: Collect samples at various time points, with more frequent sampling for higher temperatures.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.
-
Data Analysis: Plot the percentage of remaining this compound against time for each temperature. This data can be used to estimate the shelf-life at different storage conditions.
Data Presentation
The following table template can be used to organize the data from your stability studies.
Table 1: Stability of this compound under Various Conditions
| Condition | Time (hours) | % Remaining this compound (Mean ± SD) | Degradation Products Observed (Peak Area) |
| pH 3 (at 25°C) | 0 | 100 | - |
| 2 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| pH 7.4 (at 25°C) | 0 | 100 | - |
| 2 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| pH 9 (at 25°C) | 0 | 100 | - |
| 2 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| 25°C (at pH 7.4) | 0 | 100 | - |
| 2 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| 37°C (at pH 7.4) | 0 | 100 | - |
| 2 | |||
| 4 | |||
| 8 | |||
| 24 |
Visualizations
References
Technical Support Center: Overcoming Aspergillusidone D Insolubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Aspergillusidone D in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is a dibrominated depsidone (B1213741) metabolite.[1] It is known to be soluble in organic solvents such as methanol (B129727) and dimethyl sulfoxide (B87167) (DMSO).[1] However, it is sparingly soluble in aqueous buffers, which can lead to precipitation during experiments.
Q2: I observed a precipitate after diluting my DMSO stock of this compound into my aqueous experimental buffer. What is the likely cause?
A2: This is a common issue for hydrophobic compounds like this compound.[2] When a concentrated DMSO stock is diluted into an aqueous buffer, the compound can crash out of solution because the overall solvent environment is no longer favorable for its solubility. The final concentration of DMSO may be too low to keep the compound dissolved at the desired final concentration.
Q3: How can the insolubility of this compound affect my experimental results?
A3: Compound insolubility can lead to several problems that compromise data validity:
-
Inaccurate Concentration: If the compound precipitates, the actual concentration in the solution will be lower than the intended concentration, leading to an underestimation of its potency (e.g., an artificially high IC50 value).[2][3]
-
Assay Interference: Precipitated particles can interfere with assay readings, especially in absorbance- or fluorescence-based assays.[2]
-
Cellular Toxicity: The precipitate itself may cause non-specific cytotoxicity, which can be mistaken for a specific biological effect of the compound.[2]
Q4: What is the maximum recommended final concentration of DMSO in cell-based assays?
A4: To minimize solvent-induced artifacts and toxicity, the final concentration of DMSO in most cell-based assays should be kept as low as possible, typically below 0.5%.[2][4][5]
Troubleshooting Guide
Issue: Precipitate Formation Upon Dilution in Aqueous Buffer
This guide provides a systematic approach to troubleshoot and overcome the precipitation of this compound when diluting from a concentrated organic stock solution into an aqueous buffer.
Troubleshooting Workflow
Caption: Troubleshooting workflow for addressing this compound precipitation.
Detailed Steps:
-
Review Dilution Protocol:
-
Add Stock to Buffer: Always add the concentrated DMSO stock of this compound to the aqueous buffer, not the other way around.[4] This helps to prevent localized high concentrations of the compound that can lead to immediate precipitation.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions. This gradual decrease in the organic solvent concentration can help maintain solubility.[2]
-
-
Optimize Mixing Technique:
-
Rapid Mixing: Immediately after adding the DMSO stock to the buffer, vortex or pipette the solution vigorously to ensure rapid and uniform dispersion.[4]
-
-
Gentle Warming and Sonication:
-
Advanced Solubilization Strategies:
-
Co-solvents: The use of co-solvents, which are mixtures of water and one or more water-miscible solvents, can enhance the solubility of poorly soluble compounds.[6][7] Examples include polyethylene (B3416737) glycol (PEG) 300 or ethanol.
-
pH Adjustment: If your experimental buffer system allows, adjusting the pH may improve the solubility of this compound, especially if it has ionizable groups.[7][8]
-
Surfactants and Excipients: For some cell-based assays, the addition of a small amount of a non-ionic surfactant like Pluronic F-68 (typically 0.01-0.1%) to the culture medium can help increase the solubility of hydrophobic compounds.[2] Alternatively, conjugating the compound to bovine serum albumin (BSA) can improve its solubility and delivery in cell culture.[2]
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (Molecular Weight: 484.1 g/mol )[1]
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weigh the Compound: Accurately weigh out a precise amount of this compound (e.g., 1 mg) using an analytical balance.
-
Calculate Solvent Volume: Based on the molecular weight of this compound, calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molarity (mol/L))
-
For 1 mg of this compound: Volume (µL) = (0.001 g / (484.1 g/mol * 0.01 mol/L)) * 1,000,000 µL/L = 206.57 µL
-
-
Dissolution: Add the calculated volume of anhydrous, high-purity DMSO to the vial containing the compound.
-
Mixing: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, brief sonication (5-10 minutes in a water bath sonicator) or gentle warming (to 37°C) can be applied.[4]
-
Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[5]
Protocol 2: Serial Dilution of this compound for Cellular Assays
This protocol describes the preparation of working solutions from a 10 mM DMSO stock for a cell-based assay, ensuring the final DMSO concentration remains at 0.1%.
Workflow for Serial Dilution
Caption: Serial dilution workflow for preparing this compound working solutions.
Procedure:
-
Prepare Intermediate Dilutions in DMSO: From your 10 mM stock solution in DMSO, prepare a series of intermediate dilutions (e.g., 1 mM, 100 µM) in pure DMSO.[4] This allows for smaller volumes to be transferred in the final dilution step, minimizing pipetting errors.
-
Prepare Final Aqueous Solution:
-
Add a small volume of the final DMSO intermediate to your pre-warmed (if appropriate) aqueous buffer (e.g., cell culture medium).
-
To achieve a final concentration of 10 µM with 0.1% DMSO from a 10 mM stock, you would perform a 1:1000 dilution. A more accurate method is to use an intermediate dilution. For example, add 1 µL of a 1 mM intermediate stock to 99 µL of assay buffer.
-
-
Rapid Mixing: Immediately after adding the DMSO stock to the buffer, vortex or pipette the solution vigorously to ensure rapid and uniform dispersion.[4]
-
Vehicle Control: Always include a vehicle control in your experiments that contains the same final concentration of DMSO as your test samples.
Quantitative Data Summary
| Solvent | Type | Typical Starting Concentration | Advantages | Disadvantages |
| DMSO | Polar Aprotic | 10-100 mM | High solubilizing power for many organic molecules. | Can be toxic to cells at higher concentrations (>0.5%); may precipitate upon aqueous dilution.[4] |
| Ethanol | Polar Protic | 1-50 mM | Biologically compatible; can be used in combination with other solvents. | Lower solubilizing power than DMSO for highly nonpolar compounds. |
| Methanol | Polar Protic | Variable | Good solvent for many organic compounds. | Can be toxic to cells. |
| PBS (pH 7.4) | Aqueous Buffer | <10 µM (typical for poor solubility) | Physiologically relevant for in vitro assays. | Very low solubility for many small molecule inhibitors.[4] |
| PEG 400 | Polymer | Formulation dependent | Can significantly increase solubility; often used in in vivo formulations. | High viscosity; may not be suitable for all in vitro applications.[4] |
| 1 N HCl / 1 N NaOH | Acid/Base | Formulation dependent | Can solubilize basic/acidic compounds by forming salts. | Extreme pH can degrade the compound and is not suitable for most biological assays.[4] |
References
How to minimize off-target effects of Aspergillusidone D in experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you design and execute experiments with Aspergillusidone D while minimizing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a depsidone (B1213741), a class of polyphenolic compounds produced by fungi, particularly of the Aspergillus genus.[1] Depsidones are known to exhibit a wide range of biological activities, including antimicrobial, antimalarial, antioxidant, anti-inflammatory, and cytotoxic effects.[2][3] Specifically, this compound has been studied for its anti-tumor properties and has been shown to reduce cell viability in cancer cell lines at certain concentrations.[4][5]
Q2: What are off-target effects and why are they a concern with this compound?
Off-target effects occur when a compound binds to and modulates proteins other than its intended target, leading to unintended biological consequences. Given the broad bioactivity profile of depsidones, this compound may interact with multiple cellular targets.[2][3] This can lead to misinterpretation of experimental results, where an observed phenotype may be due to an off-target effect rather than the intended mechanism of action. Unidentified off-target effects can also contribute to cellular toxicity.
Q3: How can I minimize the risk of off-target effects in my experiments with this compound?
Minimizing off-target effects requires a multi-pronged approach:
-
Dose-Response Experiments: Determine the lowest effective concentration of this compound that elicits the desired on-target effect.
-
Use of Controls: Employ both positive and negative controls in your experiments. A structurally similar but biologically inactive analog of this compound is an ideal negative control to ensure that the observed effects are not due to the chemical scaffold itself.
-
Target Engagement Validation: Use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to its intended target in your experimental system.
-
Phenotype Confirmation: Validate that the observed phenotype is a direct result of modulating the intended target by using genetic approaches such as siRNA-mediated knockdown or CRISPR/Cas9-based knockout of the target protein.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High levels of cytotoxicity observed at expected therapeutic concentrations. | The concentration of this compound is too high, leading to off-target toxicity. | Perform a dose-response curve to determine the IC50 value for cytotoxicity and identify a concentration range that is effective for your on-target assay without causing significant cell death. In triple-negative breast cancer cells (MDA-MB-231), reduced cell viability has been observed at concentrations higher than 50 μM.[4][5] |
| Inconsistent or unexpected experimental results. | Off-target effects of this compound may be influencing the experimental outcome. | 1. Use a Negative Control: Include a structurally similar, inactive depsidone analog in your experiment. If the negative control produces a similar effect, it suggests the observed phenotype is due to an off-target effect of the chemical scaffold. 2. Validate Target Engagement: Perform a CETSA experiment to confirm that this compound is binding to your intended target at the concentration you are using. |
| Observed phenotype persists even after knocking down the intended target protein. | The phenotype is likely due to an off-target effect of this compound and not the modulation of your intended target. | 1. Identify Off-Target Proteins: Use techniques like proteome-wide CETSA coupled with mass spectrometry to identify other proteins that this compound is binding to in the cell. 2. Re-evaluate the Mechanism: The off-target protein may be a novel mediator of the observed phenotype. |
Quantitative Data Summary
The following table summarizes the reported concentrations of this compound and a related depsidone, Unguinol, and their observed effects. This data can guide the selection of appropriate concentrations for your experiments.
| Compound | Cell Line | Concentration | Observed Effect | Reference |
| This compound | MDA-MB-231 (Triple-Negative Breast Cancer) | Sub-μM | No influence on cell proliferation. | [4][5] |
| > 50 μM | Reduced cell viability. | [4][5] | ||
| Unguinol | MDA-MB-231 (Triple-Negative Breast Cancer) | Sub-μM | No influence on cell proliferation. | [4][5] |
| > 50 μM | Reduced cell viability. | [4][5] | ||
| 100 μM | Induced cell cycle arrest. | [4][5] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Assay
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) for cytotoxicity, which is essential for selecting a working concentration that minimizes off-target toxicity.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT or other viability assay reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density that will not reach confluency during the experiment. Allow cells to adhere overnight.
-
Prepare a serial dilution of this compound in complete cell culture medium. A typical starting range would be from 0.1 µM to 100 µM. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound treatment.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for a period relevant to your experiment (e.g., 24, 48, or 72 hours).
-
Perform a cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
Protocol 2: Validating Target Engagement using Cellular Thermal Shift Assay (CETSA)
This protocol provides a general workflow for performing a CETSA experiment to confirm the binding of this compound to its target protein in intact cells.
Materials:
-
This compound
-
Cell line expressing the target protein
-
PBS (Phosphate-Buffered Saline)
-
Protease and phosphatase inhibitors
-
Lysis buffer (e.g., RIPA buffer)
-
Antibody specific to the target protein
-
Secondary antibody
-
Western blot equipment and reagents
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency. Treat cells with this compound at the desired concentration or with a vehicle control for a specific duration at 37°C.
-
Heat Challenge:
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellet in PBS with protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.
-
-
Cell Lysis:
-
Lyse the cells by adding lysis buffer and incubating on ice.
-
Centrifuge at high speed to pellet the aggregated proteins.
-
-
Protein Quantification and Western Blotting:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Perform a Western blot analysis using an antibody specific to your target protein to detect the amount of soluble target protein at each temperature.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the normalized band intensity against the temperature for both the vehicle- and this compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Signaling Pathways and Experimental Workflows
Potential Signaling Pathways Modulated by Depsidones
Depsidones have been reported to modulate several key signaling pathways, which could be potential sources of off-target effects. Understanding these interactions is crucial for interpreting experimental results.
Caption: Potential signaling pathways modulated by depsidones like this compound.
Experimental Workflow for Minimizing Off-Target Effects
This workflow provides a logical sequence of experiments to increase confidence that the observed effects of this compound are on-target.
Caption: A logical workflow for validating the on-target effects of this compound.
Logical Relationship for Troubleshooting High Cytotoxicity
This diagram illustrates a decision-making process for troubleshooting unexpected cytotoxicity.
Caption: Troubleshooting flowchart for addressing high cytotoxicity with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Secondary Metabolites Diversity of Aspergillus unguis and Their Bioactivities: A Potential Target to Be Explored - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two Novel Compounds Isolated from the Marine Fungal Symbiont of Aspergillus unguis Induce Apoptosis and Cell Cycle Arrest in Breast Cancer Cells: In vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polyketides and Meroterpenes from the Marine-Derived Fungi Aspergillus unguis 158SC-067 and A. flocculosus 01NT-1.1.5 and Their Cytotoxic and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes [frontiersin.org]
Improving the efficiency of Aspergillusidone D extraction from Aspergillus unguis
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the extraction of Aspergillusidone D from Aspergillus unguis.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the extraction and purification of this compound and other fungal secondary metabolites.
Q1: My extraction yield for this compound is consistently low. What are the potential causes and solutions?
Low yields can stem from several factors, from fungal culture conditions to the extraction process itself. Here are common causes and troubleshooting steps:
-
Insufficient Fungal Lysis: The robust fungal cell wall may not be adequately disrupted, trapping the metabolite inside.[1][2]
-
Solution: Enhance cell lysis by incorporating a mechanical disruption step. Methods employing mechanical agitation with beads have been shown to produce high yields with Aspergillus hyphae.[3] For dried and powdered mycelia, ensure the particle size is small enough to maximize surface area.
-
-
Suboptimal Solvent Choice: The polarity of the extraction solvent may not be ideal for this compound.
-
Solution: Perform small-scale pilot extractions with a range of solvents of varying polarities. Ethyl acetate (B1210297) is a common solvent for recovering active metabolites from fungal cultures.[4][5] Methanol (B129727) or ethanol, often in aqueous solutions (e.g., 70-95%), are also effective for extracting polar compounds from fungi.[6][7]
-
-
Inefficient Extraction Parameters: The time, temperature, or solid-to-liquid ratio may be suboptimal.
-
Solution: Systematically optimize each parameter. For instance, in ultrasound-assisted extraction (UAE), factors like ultrasonic power, duration, and temperature significantly impact yield.[8] A response surface methodology (RSM) approach can efficiently identify the optimal combination of these variables.[8][9]
-
-
Metabolite Degradation: this compound might be sensitive to heat, light, or pH, causing degradation during extraction.
-
Solution: Avoid high temperatures unless an optimized protocol specifies it. Store extracts in dark containers and at low temperatures. Consider techniques like Rapid Solid-Liquid Dynamic Extraction (RSLDE), which operate at room temperature and can prevent the degradation of thermolabile compounds.[10]
-
Q2: The crude extract contains numerous impurities, complicating the purification of this compound. How can I improve its purity?
High impurity levels are a common challenge. Addressing this early in the process can significantly streamline downstream purification.
-
Pre-Extraction & Culture Optimization: The composition of the culture medium can influence the production of secondary metabolites.[11]
-
Solution: Modify the fermentation medium to enhance the production of this compound relative to other metabolites. This can involve altering carbon and nitrogen sources or supplementing with specific salts to mimic the fungus's natural environment.[11]
-
-
Selective Extraction: The initial extraction solvent can be chosen to minimize the co-extraction of unwanted compounds.
-
Solution: Use a multi-step extraction approach. Start with a non-polar solvent like n-hexane to remove lipids and other non-polar impurities before proceeding with a more polar solvent (e.g., ethyl acetate or methanol) to extract the target compound.[4]
-
-
Post-Extraction Cleanup: Implement a cleanup step before final purification.
-
Solution: Use Solid-Phase Extraction (SPE) to fractionate the crude extract. SPE cartridges with different sorbents can selectively retain interfering compounds while allowing this compound to pass through, or vice-versa.
-
Q3: I am considering using Ultrasound-Assisted Extraction (UAE). What are the key advantages and parameters to optimize?
UAE is a modern and efficient technique for extracting natural products.
-
Advantages: Compared to conventional methods like maceration or Soxhlet extraction, UAE typically offers significantly reduced extraction times, lower solvent consumption, and often results in higher yields due to the enhanced cell disruption caused by acoustic cavitation.[12]
-
Key Parameters for Optimization:
-
Solvent: The type and concentration (e.g., % methanol in water) are critical.[6]
-
Temperature: Higher temperatures can improve extraction efficiency but may risk degrading the target compound.[6][9]
-
Solid-to-Liquid Ratio: This affects the concentration gradient and solvent efficiency.[8][9]
-
Ultrasonic Power/Amplitude: Higher power increases cavitation but excessive levels can degrade the compound.[8]
-
Time: UAE significantly shortens the required extraction time compared to maceration.[12]
-
Data Presentation: Extraction Method Comparison
While specific comparative data for this compound is limited, the following table summarizes results from the optimization of extraction for other fungal or natural products, providing a valuable reference for experimental design.
| Parameter/Method | Maceration | Ultrasound-Assisted Extraction (UAE) | Microwave-Assisted Extraction (MAE) | Accelerated Solvent Extraction (ASE) |
| Typical Solvent | Ethanol, Methanol, Ethyl Acetate | 70-95% Ethanol/Methanol[6][8] | 80% Ethanol[12] | Ethanol, Methanol |
| Typical Time | 24-72 hours[13] | 5-70 minutes[6][8] | 5-10 minutes[12] | 10-20 minutes[13] |
| Relative Yield | Moderate | High[12] | High | Very High[13] |
| Key Advantage | Simple setup, low cost | Fast, efficient, reduced solvent use[14] | Very fast, efficient | Fast, automated, low solvent use |
| Considerations | Time-consuming, large solvent volume | Potential for thermal degradation | Requires specialized equipment | High initial equipment cost |
Disclaimer: The data presented are based on the extraction of various natural products and serve as a general guideline. Optimal conditions for this compound must be determined empirically.
Experimental Protocols
The following is a representative protocol for Ultrasound-Assisted Extraction (UAE) of this compound, adapted from methodologies used for other fungal metabolites.[6][8][9] Researchers should use this as a starting point for optimization.
Protocol: Ultrasound-Assisted Extraction of this compound
-
Preparation of Fungal Material:
-
Culture Aspergillus unguis in a suitable liquid or solid medium to promote secondary metabolite production.
-
Separate the mycelia from the culture broth via filtration.
-
Lyophilize (freeze-dry) the mycelia to a constant weight.
-
Grind the dried mycelia into a fine powder (e.g., 40-60 mesh size).
-
-
Extraction Procedure:
-
Weigh 1.0 g of the powdered mycelia and place it into a 50 mL Erlenmeyer flask.
-
Add 25 mL of the extraction solvent (e.g., 73% methanol in water). This corresponds to a solid-to-liquid ratio of 1:25 g/mL.[9]
-
Place the flask in an ultrasonic bath or use a probe-type sonicator.
-
Set the extraction parameters. Based on similar optimizations, a starting point could be:
-
After sonication, centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid material.
-
Decant the supernatant. Repeat the extraction on the pellet with fresh solvent to ensure exhaustive extraction.
-
Combine the supernatants.
-
-
Concentration and Purification:
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at 45°C.[5]
-
The resulting crude extract can be re-dissolved in a minimal amount of methanol and subjected to further purification.
-
For purification, employ column chromatography using silica (B1680970) gel, eluting with a gradient of solvents (e.g., n-hexane:ethyl acetate followed by ethyl acetate:methanol) to isolate fractions.[5]
-
Monitor fractions by Thin-Layer Chromatography (TLC) to identify those containing this compound.
-
Pool the relevant fractions and perform final purification using preparative High-Performance Liquid Chromatography (HPLC).
-
Visualizations: Workflows and Pathways
Experimental Workflow Diagram
The following diagram illustrates the general workflow from fungal culture to the isolation of pure this compound.
Caption: General workflow for this compound extraction and purification.
Regulatory Pathway Diagram
The biosynthesis of secondary metabolites like this compound in Aspergillus is a complex process governed by upstream regulators. A specific pathway for this compound is not fully elucidated, but this diagram shows the general regulatory logic.[15]
Caption: Upstream regulation of secondary metabolism in Aspergillus species.
References
- 1. Genomic DNA Purification Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Maximizing Yield from Nucleic Acid Extraction/Purification: A Troubleshooting Guide - IMCS [imcstips.com]
- 3. Comparison of six DNA extraction methods for recovery of fungal DNA as assessed by quantitative PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purification and Characterization of Novel Antifungal Compounds from the Sourdough Lactobacillus plantarum Strain 21B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification and Characterization of a New Antifungal Compound 10-(2,2-dimethyl-cyclohexyl)-6,9-dihydroxy-4,9-dimethyl-dec-2-enoic Acid Methyl Ester from Streptomyces hydrogenans Strain DH16 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Assessment of Conventional Solvent Extraction vs. Supercritical Fluid Extraction of Khella (Ammi visnaga L.) Furanochromones and Their Cytotoxicity | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Isolation and Identification of Indole Alkaloids from Aspergillus amstelodami BSX001 and Optimization of Ultrasound-Assisted Extraction of Neoechinulin A - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Secondary Metabolites Diversity of Aspergillus unguis and Their Bioactivities: A Potential Target to Be Explored - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
Challenges in the chemical synthesis of Aspergillusidone D analogues
Welcome to the technical support center for the chemical synthesis of Aspergillusidone D analogues. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound analogues, particularly focusing on the critical spiroketal formation step and subsequent modifications.
| Problem ID | Issue | Potential Causes | Suggested Solutions |
| SPK-01 | Low yield of desired spiroketal isomer | 1. Reaction is under thermodynamic control, favoring the more stable but undesired isomer. 2. Steric hindrance preventing the desired cyclization pathway. 3. Inappropriate choice of acid catalyst or reaction conditions. | 1. Switch to kinetically controlled conditions (e.g., lower temperatures, non-equilibrating reagents). 2. Redesign the precursor to minimize steric clashes leading to the desired isomer. 3. Screen a variety of Lewis or Brønsted acids and solvent systems to optimize selectivity. |
| SPK-02 | Formation of a mixture of diastereomers | 1. Poor stereocontrol during the spiroketalization. 2. Epimerization of existing stereocenters under the reaction conditions. | 1. Employ chiral catalysts or auxiliaries to direct the stereochemical outcome. 2. Use milder reaction conditions to prevent epimerization. Consider protecting group strategies to shield sensitive stereocenters. |
| PGR-01 | Difficulty in removing protecting groups | 1. The protecting group is too robust for standard deprotection conditions. 2. The substrate is sensitive to the deprotection reagents, leading to degradation. | 1. Select a more labile protecting group during the synthetic design phase. 2. Screen a range of deprotection conditions (e.g., different reagents, solvents, temperatures) on a small scale. 3. Utilize enzymatic or hydrogenolysis-based deprotection methods for sensitive substrates. |
| PUR-01 | Co-elution of isomers during chromatographic purification | 1. The isomers have very similar polarities. 2. Inadequate resolution of the chromatographic column. | 1. Use a different stationary phase (e.g., chiral column, different silica (B1680970) functionality). 2. Employ alternative purification techniques such as supercritical fluid chromatography (SFC) or preparative HPLC with a high-resolution column. 3. Consider derivatizing the isomers to alter their chromatographic behavior, followed by removal of the derivatizing agent. |
Frequently Asked Questions (FAQs)
Q1: What are the most significant challenges in the synthesis of this compound analogues?
A1: The primary challenge lies in the stereocontrolled construction of the spiroketal core. Achieving the correct relative and absolute stereochemistry at the spirocyclic center is often difficult due to the interplay of thermodynamic and kinetic factors. Other significant challenges include the installation of various functional groups on the polyketide backbone and the selective removal of protecting groups without affecting the sensitive spiroketal moiety.
Q2: How can I control the stereochemistry of the spiroketal formation?
A2: Stereocontrol can be achieved through several strategies. Kinetically controlled cyclizations at low temperatures often favor the formation of the less stable isomer. The use of chiral auxiliaries or catalysts can also direct the cyclization to yield the desired stereoisomer. Additionally, substrate control, where the existing stereocenters in the precursor molecule influence the transition state of the cyclization, is a powerful approach.
Q3: What analytical techniques are best suited for characterizing the stereoisomers of this compound analogues?
A3: A combination of techniques is typically required. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, particularly NOESY and ROESY experiments, are crucial for determining the relative stereochemistry of the molecule. To determine the absolute configuration, X-ray crystallography of a suitable crystalline derivative is the gold standard. Chiral chromatography can be used to separate enantiomers and determine enantiomeric excess.
Q4: Are there any specific safety precautions to consider during the synthesis?
A4: Standard laboratory safety protocols should be strictly followed. Many reagents used in complex organic synthesis are toxic, flammable, or corrosive. Particular care should be taken when handling strong acids or bases used for spiroketalization and deprotection steps. Reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.
Experimental
Technical Support Center: Aspergillusidone D Stability and Storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to control the degradation of Aspergillusidone D during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, furanone-containing compounds can be susceptible to several factors that may lead to degradation. These include:
-
pH: Hydrolysis can occur under acidic or basic conditions, potentially leading to ring-opening of the furanone lactone.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.
-
Light: Exposure to UV or visible light can induce photolytic degradation.
-
Oxidation: The presence of oxidizing agents or even atmospheric oxygen can lead to oxidative degradation of the molecule.
-
Moisture: The presence of water can facilitate hydrolytic degradation.
Q2: What are the recommended general storage conditions for this compound?
To minimize degradation, it is recommended to store this compound under the following general conditions, which can be further optimized through specific stability studies:
-
Temperature: Store at or below -20°C. For long-term storage, -80°C is preferable.
-
Light: Protect from light by storing in an amber vial or a light-blocking container.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
Form: Store as a dry, solid powder if possible. If a solution is necessary, use a dry, aprotic solvent and prepare it fresh before use.
Q3: How can I determine the optimal storage conditions for my specific formulation of this compound?
To determine the optimal storage conditions, a systematic approach involving forced degradation and long-term stability studies is recommended. This will help you identify the specific conditions under which your formulation of this compound is most stable.
Troubleshooting Guide
Issue: I am observing a loss of potency or the appearance of unknown peaks in my HPLC analysis of this compound after storage.
This issue likely indicates degradation of the compound. The following troubleshooting steps can help identify the cause and find a solution.
Step 1: Review Current Storage Conditions
-
Compare your current storage protocol against the general recommendations (see FAQ 2).
-
Identify any potential exposure to light, elevated temperature, oxygen, or moisture.
Step 2: Perform a Forced Degradation Study
-
A forced degradation study will help you understand the degradation pathways and identify the conditions that cause instability.
-
This involves intentionally exposing your this compound sample to various stress conditions.
Step 3: Analyze the Results and Optimize Storage
-
Based on the results of the forced degradation study, you can identify the critical factors affecting the stability of this compound.
-
Optimize your storage protocol to mitigate these factors.
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
Objective: To identify the potential degradation pathways and factors that affect the stability of this compound.
Materials:
-
This compound sample (solid or in a specific solvent)
-
Hydrochloric acid (HCl) solution (0.1 M)
-
Sodium hydroxide (B78521) (NaOH) solution (0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (3%)
-
HPLC-grade water, acetonitrile, and methanol (B129727)
-
pH meter
-
Incubator or oven
-
Photostability chamber
-
Analytical balance
-
HPLC system with a suitable detector (e.g., UV/Vis or MS)
Methodology:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature for a defined period.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep it at room temperature, protected from light.
-
Thermal Degradation: Expose the solid sample or solution to elevated temperatures (e.g., 60°C, 80°C) in an oven.
-
Photolytic Degradation: Expose the solid sample or solution to light in a photostability chamber.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acidic and basic samples.
-
Analyze all samples by a validated HPLC method to quantify the remaining this compound and identify any degradation products.
-
-
Data Analysis:
-
Calculate the percentage of degradation for each condition.
-
Identify the conditions under which significant degradation occurs.
-
Protocol 2: Long-Term Stability Study
Objective: To evaluate the stability of this compound under proposed storage conditions over an extended period.
Methodology:
-
Sample Preparation: Prepare multiple aliquots of this compound in the desired formulation and container closure system.
-
Storage Conditions: Store the samples under the proposed long-term storage conditions (e.g., -20°C, protected from light). Also, include a set of samples at an accelerated condition (e.g., 4°C or 25°C) to predict long-term stability.
-
Time Points: Define the time points for analysis (e.g., 0, 3, 6, 9, 12, 24 months).
-
Analysis: At each time point, analyze the samples for potency (concentration of this compound) and the presence of any degradation products using a validated analytical method.
Data Presentation
The following tables can be used to summarize the quantitative data from your stability studies.
Table 1: Forced Degradation Study of this compound
| Stress Condition | Time (hours) | Temperature (°C) | % Degradation of this compound | Number of Degradation Products |
| 0.1 M HCl | 2 | 60 | ||
| 4 | 60 | |||
| 8 | 60 | |||
| 24 | 60 | |||
| 0.1 M NaOH | 2 | 25 | ||
| 4 | 25 | |||
| 8 | 25 | |||
| 24 | 25 | |||
| 3% H₂O₂ | 2 | 25 | ||
| 4 | 25 | |||
| 8 | 25 | |||
| 24 | 25 | |||
| Thermal (Solid) | 24 | 80 | ||
| Photolytic | 24 | 25 |
Table 2: Long-Term Stability of this compound at -20°C
| Time (months) | Potency (%) | Appearance of Degradation Products (Yes/No) |
| 0 | 100 | No |
| 3 | ||
| 6 | ||
| 12 | ||
| 24 |
Visualizations
The following diagrams illustrate key workflows and potential pathways related to controlling this compound degradation.
Mitigating batch-to-batch variability of isolated Aspergillusidone D
Welcome to the Technical Support Center for Aspergillusidone D. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating batch-to-batch variability of isolated this compound and to offer troubleshooting support for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
This compound is a type of secondary metabolite known as a depsidone. Depsidones are polyketides characterized by a specific ring structure and are produced by various fungi and lichens.[1] The primary source of this compound is the fungus Aspergillus unguis, which can be found in both terrestrial and marine environments.[2]
Q2: What are the known biological activities of this compound?
This compound has been primarily investigated for its potential as an anti-cancer agent. Studies have shown that it exhibits aromatase inhibitory activity, which is a key target in the treatment of hormone-dependent breast cancer.[2] It has also demonstrated cytotoxic effects against various cancer cell lines.[2]
Q3: What are the main causes of batch-to-batch variability in this compound production?
Batch-to-batch variability is a common challenge in the production of natural products. For this compound, the primary contributing factors include:
-
Biological Variability of the Fungal Strain: Different sub-cultures of Aspergillus unguis may exhibit genetic or epigenetic variations that affect their metabolic output.
-
Cultivation Conditions: The composition of the culture medium (e.g., carbon and nitrogen sources), pH, temperature, and aeration can significantly influence the production of secondary metabolites like this compound.[3][4] The "One Strain Many Compounds" (OSMAC) approach highlights how altering a single culture parameter can dramatically change the metabolic profile.[5]
-
Fermentation Time: The duration of the fermentation process is critical, as secondary metabolite production often occurs during specific growth phases.
-
Extraction and Purification Procedures: Inconsistencies in solvent volumes, extraction times, and chromatographic techniques can lead to variations in the final yield and purity of the isolated compound.
Q4: How can I ensure the identity and purity of my isolated this compound?
The identity and purity of this compound should be confirmed using a combination of analytical techniques, including:
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound by observing a single major peak at a specific retention time.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for elucidating the chemical structure of the molecule and confirming its identity by comparing the spectral data with published values.
Troubleshooting Guides
Issue 1: Low or No Yield of this compound
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Fungal Strain Viability/Identity | Ensure the Aspergillus unguis strain is viable and correctly identified. It is advisable to use a fresh culture from a cryopreserved stock, as repeated sub-culturing can lead to decreased secondary metabolite production.[5] |
| Suboptimal Fermentation Conditions | Systematically optimize fermentation parameters such as media composition, pH, temperature, and aeration. The optimal temperature for Aspergillus unguis growth is around 30°C, but the ideal temperature for this compound production may differ.[5] |
| Inappropriate Culture Medium | Screen different carbon and nitrogen sources to find the optimal combination for this compound production. Media such as Potato Dextrose Broth (PDB) or Czapek-Dox have been used for Aspergillus species.[6][7] |
| Silent Biosynthetic Gene Clusters | Employ strategies like the OSMAC approach by systematically altering culture parameters one at a time.[5] Consider using epigenetic modifiers like DNA methyltransferase (DNMT) or histone deacetylase (HDAC) inhibitors to activate silent gene clusters.[5] |
| Inefficient Extraction | Ensure the chosen extraction solvent (e.g., ethyl acetate) is appropriate for the polarity of this compound. Perform multiple extractions of both the culture broth and the fungal mycelia to maximize recovery. |
Issue 2: Inconsistent Biological Activity in Experiments
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Variable Purity of Batches | Analyze the purity of each batch of this compound using HPLC before use in biological assays. Even minor impurities can sometimes have significant biological effects. |
| Compound Degradation | Store isolated this compound under appropriate conditions (e.g., in a dark, cool, and dry place) to prevent degradation. Prepare fresh stock solutions for each experiment. |
| Inaccurate Quantification | Accurately determine the concentration of your this compound stock solution using a calibrated analytical balance and ensure proper dissolution in the chosen solvent (e.g., DMSO). |
| Experimental Variability | Standardize all steps of your biological assay, including cell seeding density, treatment duration, and reagent concentrations. Include appropriate positive and negative controls in every experiment. |
Data Presentation: Illustrative Batch-to-Batch Variability
Table 1: Hypothetical Yield of this compound from 10L Fermentations of Aspergillus unguis
| Batch ID | Fermentation Time (days) | Culture Medium | Crude Extract Weight (g) | Purified this compound (mg) | Yield (mg/L) |
| AD-2024-01 | 14 | PDB | 12.5 | 85 | 8.5 |
| AD-2024-02 | 14 | PDB | 11.8 | 62 | 6.2 |
| AD-2024-03 | 14 | Czapek-Dox | 9.7 | 45 | 4.5 |
| AD-2024-04 | 21 | PDB | 15.2 | 110 | 11.0 |
| AD-2024-05 | 21 | PDB | 14.8 | 98 | 9.8 |
Experimental Protocols
Protocol 1: Fermentation of Aspergillus unguis
-
Inoculum Preparation: Aseptically transfer a small piece of a mature Aspergillus unguis culture from a Potato Dextrose Agar (PDA) plate into a 250 mL Erlenmeyer flask containing 50 mL of Potato Dextrose Broth (PDB).
-
Seed Culture Incubation: Incubate the seed culture at 28-30°C on a rotary shaker at 150 rpm for 3-5 days.
-
Production Culture: Inoculate 1 L of production medium (e.g., PDB or a modified Czapek-Dox medium) in a 2 L Erlenmeyer flask with 5% (v/v) of the seed culture.[5][7]
-
Production Incubation: Incubate the production culture at 28-30°C on a rotary shaker at 150 rpm for 14-21 days.[5]
Protocol 2: Extraction and Purification of this compound
-
Separation: After the fermentation period, separate the mycelium from the culture broth by filtration.
-
Liquid-Liquid Extraction: Extract the culture filtrate three times with an equal volume of ethyl acetate (B1210297).
-
Mycelial Extraction: Separately extract the fungal mycelia with ethyl acetate (e.g., 3 x 500 mL of ethyl acetate for the mycelia from a 1 L culture).
-
Concentration: Combine all ethyl acetate extracts and evaporate the solvent under reduced pressure to obtain the crude extract.
-
Chromatographic Purification: a. Subject the crude extract to column chromatography on silica (B1680970) gel, eluting with a gradient of hexane (B92381) and ethyl acetate. b. Further purify the fractions containing this compound using Sephadex LH-20 column chromatography. c. Perform final purification by preparative HPLC on a C18 reversed-phase column to obtain pure this compound.
Visualizations
Workflow for Mitigating Batch-to-Batch Variability
Caption: A logical workflow for reducing batch-to-batch variability.
Signaling Pathway: Depsidone-Induced Apoptosis
This pathway is based on studies of the related depsidone, Curdepsidone A, which has been shown to induce apoptosis in cancer cells via the ROS/PI3K/AKT pathway.[8][9]
Caption: Proposed pathway for depsidone-induced apoptosis.
References
- 1. Recent advances on natural depsidones: sources, biosynthesis, structure-activity relationship, and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Secondary Metabolites Diversity of Aspergillus unguis and Their Bioactivities: A Potential Target to Be Explored - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Media and Growth Conditions for Induction of Secondary Metabolite Production | Springer Nature Experiments [experiments.springernature.com]
- 4. repositorio.usp.br [repositorio.usp.br]
- 5. benchchem.com [benchchem.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Optimization of fungicidal and acaricidal metabolite production by endophytic fungus Aspergillus sp. SPH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Curdepsidone A Induces Intrinsic Apoptosis and Inhibits Protective Autophagy via the ROS/PI3K/AKT Signaling Pathway in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Aspergillusidone D vs. Other Depsidones: A Comparative Bioactivity Study
A comprehensive analysis of the cytotoxic, antioxidant, and aromatase inhibitory activities of Aspergillusidone D in comparison to other notable depsidones.
This guide provides a detailed comparative analysis of the biological activities of this compound, a depsidone (B1213741) derived from the fungus Aspergillus, against a selection of other well-characterized depsidones: lobaric acid, stictic acid, salazinic acid, and norstictic acid. This report is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of natural compounds.
Comparative Bioactivity Overview
Depsidones are a class of polyphenolic compounds known for a wide range of biological activities, including cytotoxic, antioxidant, and enzyme inhibitory effects.[1] This study focuses on a comparative evaluation of this compound to elucidate its relative potency and potential for further investigation.
Cytotoxic Activity
Table 1: Comparative Cytotoxicity (IC50) of Depsidones against Human Cancer Cell Lines
| Depsidone | Cell Line | IC50 Value |
| This compound | MDA-MB-231 | 49 μM |
| Lobaric Acid | HeLa | 50 μM |
| HCT116 | 50 μM | |
| MCF-7 | 44.21 μg/mL | |
| Stictic Acid | HT-29 | 29.29 μg/mL |
| Norstictic Acid | MDA-MB-231 | Proliferation suppression reported |
| Salazinic Acid | Sarcoma-180, MDA-MB-231 | Not significantly toxic |
Antioxidant Activity
The antioxidant potential of these compounds was evaluated based on their ability to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH), with results presented in Table 2. Salazinic acid demonstrated potent antioxidant activity with an IC50 value of 12.14 μM.[4][5] Quantitative DPPH assay data for this compound, lobaric acid, stictic acid, and norstictic acid were not available in the reviewed literature.
Table 2: Comparative Antioxidant Activity (DPPH Radical Scavenging IC50)
| Depsidone | DPPH IC50 Value |
| This compound | Data not available |
| Lobaric Acid | Data not available |
| Stictic Acid | Data not available |
| Salazinic Acid | 12.14 μM |
| Norstictic Acid | Data not available |
Aromatase Inhibitory Activity
Aromatase is a key enzyme in estrogen biosynthesis and a target for breast cancer therapy. While this compound is known for its aromatase inhibitory activity, a specific IC50 value was not found in the reviewed literature. However, a closely related analog, Aspergillusidone C, has been reported to have an IC50 value of 0.74 μM for aromatase inhibition. Information regarding the aromatase inhibitory potential of lobaric acid, stictic acid, salazinic acid, and norstictic acid was not available.
Table 3: Comparative Aromatase Inhibitory Activity (IC50)
| Depsidone | Aromatase IC50 Value |
| This compound | Data not available |
| Aspergillusidone C (analog) | 0.74 μM |
| Lobaric Acid | Data not available |
| Stictic Acid | Data not available |
| Salazinic Acid | Data not available |
| Norstictic Acid | Data not available |
Experimental Protocols
Detailed methodologies for the key bioassays cited in this guide are provided below.
Sulforhodamine B (SRB) Cytotoxicity Assay
This assay determines cytotoxicity by measuring the protein content of treated cells.
Caption: Workflow of the Sulforhodamine B (SRB) cytotoxicity assay.
Procedure:
-
Cell Plating: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of the test depsidones and a vehicle control.
-
Cell Fixation: After the incubation period (typically 48-72 hours), fix the cells by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: Wash the plates with water and air dry. Stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.
-
Solubilization: Air dry the plates and solubilize the protein-bound dye with 10 mM Tris base solution.
-
Absorbance Measurement: Measure the absorbance at approximately 515 nm using a microplate reader. The absorbance is proportional to the cellular protein content.
DPPH Radical Scavenging Assay
This assay measures the antioxidant activity of a compound by its ability to scavenge the DPPH free radical.
Caption: Principle of the DPPH radical scavenging assay.
Procedure:
-
Sample Preparation: Prepare different concentrations of the test depsidones in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Reaction Mixture: Add the depsidone solutions to a solution of DPPH in the same solvent. A blank sample containing only the solvent and DPPH is also prepared.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at the wavelength of maximum absorbance of DPPH (around 517 nm).
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined from a plot of inhibition percentage against concentration.
Fluorometric Aromatase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the aromatase enzyme.
Caption: General workflow of a fluorometric aromatase inhibition assay.
Procedure:
-
Reagent Preparation: Prepare a reaction mixture containing human recombinant aromatase, an NADPH-generating system, and assay buffer.
-
Inhibitor Addition: Add the test depsidones at various concentrations to the reaction mixture. Include a known aromatase inhibitor as a positive control and a vehicle control.
-
Substrate Addition: Initiate the enzymatic reaction by adding a fluorogenic substrate.
-
Incubation: Incubate the reaction at 37°C for a specified period.
-
Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths. The fluorescence signal is proportional to the amount of product formed.
-
Calculation: The percentage of aromatase inhibition is calculated by comparing the fluorescence in the presence of the test compound to the control. The IC50 value is determined from the dose-response curve.
Signaling Pathway Visualization
Wnt/β-catenin Signaling Pathway and Potential Depsidone Intervention
Lobaric acid has been shown to exert its anticancer effects by modulating the Wnt/β-catenin signaling pathway. The diagram below illustrates this pathway and the potential point of intervention by depsidones like lobaric acid.
Caption: Wnt/β-catenin pathway and the inhibitory role of lobaric acid.
In the absence of a Wnt signal, a "destruction complex" phosphorylates β-catenin, targeting it for proteasomal degradation. Wnt signaling inhibits this complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate target genes involved in cell proliferation and survival. Lobaric acid has been shown to promote the degradation of β-catenin, thereby inhibiting this pro-tumorigenic signaling cascade.[2]
Conclusion
This comparative guide highlights the potential of this compound as a bioactive compound with notable cytotoxic activity. While its antioxidant and aromatase inhibitory activities require further quantitative characterization, preliminary data and the activity of close analogs suggest promising potential in these areas as well. Compared to other depsidones, this compound demonstrates comparable cytotoxicity to lobaric acid. Salazinic acid stands out for its potent antioxidant activity. Further research is warranted to fully elucidate the structure-activity relationships within this class of compounds and to explore their therapeutic applications. The provided experimental protocols can serve as a valuable resource for researchers undertaking such investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Lobaric Acid Exhibits Anticancer Potential by Modulating the Wnt/β‐Catenin Signaling Pathway in MCF‐7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Natural Product Compounds with Aromatase Inhibitory Activity: An Update - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Aspergillusidone D and Nidulin as Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
In the persistent search for novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, natural products derived from fungi have emerged as a promising reservoir of bioactive compounds. Among these, depsidones, a class of polyketide secondary metabolites, have garnered significant attention. This guide provides a detailed comparative analysis of two such depsidones: Aspergillusidone D and nidulin (B75333), both originally isolated from fungi of the Aspergillus genus. We will objectively compare their antimicrobial performance, supported by available experimental data, and provide detailed methodologies for key assays.
At a Glance: Antimicrobial Efficacy
The antimicrobial activity of both this compound and nidulin is primarily directed against Gram-positive bacteria, including challenging pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA). However, current data indicates that nidulin exhibits significantly greater potency.
Data Presentation: Quantitative Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for both compounds against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Lower MIC values are indicative of higher antimicrobial potency.
| Compound | Bacterial Species | Strain | Reported MIC | Reference(s) |
| This compound | Mycobacterium tuberculosis | H37Ra | 50.0 µg/mL | [1] |
| Comparative Assays | - | 50.0 µg/mL | [1][2] | |
| Nidulin | Staphylococcus aureus (MRSA) | Clinical Isolate | 2.0 µg/mL | [3] |
| Staphylococcus aureus (MRSA) | - | 4.0 µg/mL | [4] | |
| Staphylococcus aureus | - | 0.78–3.12 µ g/disk | [4][5] | |
| Bacillus subtilis | - | 0.78–3.12 µ g/disk | [4][5] | |
| Escherichia coli | AB3027 | 2.8 µg/mL | [4] |
Note: Data presented as µ g/disk is from disk diffusion assays and indicates activity, but is not a direct liquid MIC comparison.
Mechanism of Action: Targeting Bacterial Cell Wall Synthesis
While the precise mechanisms for all depsidones are not fully elucidated, studies on compounds isolated from Aspergillus unguis, including nidulin, suggest a potential mechanism of action against MRSA. In silico studies involving molecular docking and dynamics simulations indicate that these depsidones likely target and interact with Penicillin-Binding Protein 2a (PBP2a).[3] PBP2a is the enzyme responsible for the resistance of MRSA to beta-lactam antibiotics. By binding to this protein, the depsidones can inhibit the synthesis of the bacterial cell wall, leading to cell death.[3] This interaction represents a significant avenue for the development of new anti-MRSA agents.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a cornerstone for assessing antimicrobial activity. The data presented in this guide is primarily based on the broth microdilution method, a standardized procedure that ensures reproducibility.
Broth Microdilution Method for MIC Determination
This method involves a serial dilution of the antimicrobial agent in a liquid growth medium, which is then inoculated with a standardized suspension of the test bacterium.
1. Preparation of Materials:
- Test Compounds: Prepare high-concentration stock solutions of this compound and nidulin by dissolving them in a suitable solvent, such as Dimethyl Sulfoxide (DMSO).[4]
- Bacterial Inoculum: From a fresh agar (B569324) plate (18-24 hours growth), select several isolated colonies of the test bacterium. Suspend the colonies in a sterile saline solution or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.
- Growth Medium: Use a suitable broth medium, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB).[4]
- Microtiter Plate: Use a sterile 96-well microtiter plate.
2. Assay Procedure:
- Serial Dilution: Dispense the growth medium into the wells of the microtiter plate. Perform a two-fold serial dilution of the compound stock solution across the wells to achieve a range of final concentrations (e.g., from 64 µg/mL down to 0.06 µg/mL).[4]
- Inoculation: Add a standardized volume of the bacterial inoculum to each well.
- Controls: Include a positive control (broth with inoculum, no compound) to ensure bacterial growth and a negative control (broth only) to check for sterility.[4] A solvent control with the highest concentration of DMSO used should also be included.[4]
- Incubation: Seal the plate and incubate at 35-37°C for 16-24 hours.[4]
3. Interpretation of Results:
- Following incubation, visually inspect the wells for turbidity (visible bacterial growth). The MIC is the lowest concentration of the compound at which there is no visible growth.[4]
start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
prep_inoculum [label="Prepare Bacterial Inoculum\n(0.5 McFarland)"];
prep_plate [label="Prepare Serial Dilutions of\nCompound in 96-Well Plate"];
add_controls [label="Add Positive & Negative\nControls"];
inoculate [label="Inoculate Wells with\nBacterial Suspension"];
incubate [label="Incubate Plate\n(37°C, 18-24h)"];
read_results [label="Visually Inspect for Growth\n(Turbidity)"];
determine_mic [label="Determine MIC", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"];
end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> prep_inoculum;
prep_inoculum -> inoculate;
prep_plate -> add_controls;
add_controls -> inoculate;
inoculate -> incubate;
incubate -> read_results;
read_results -> determine_mic;
determine_mic -> end;
}
Conclusion and Future Directions
This comparative analysis indicates that while both this compound and nidulin belong to the same chemical class and are derived from similar fungal sources, nidulin demonstrates substantially more potent antibacterial activity based on currently available data. Its low MIC values against MRSA make it, and its semi-synthetic derivatives, a compelling scaffold for further investigation in the development of new antibiotics.[4]
The higher MIC value reported for this compound suggests it is a weaker antimicrobial agent in the contexts tested. However, the limited availability of public data on this compound necessitates further research to fully characterize its antimicrobial spectrum and potential. Future studies should focus on obtaining comprehensive MIC data for this compound against a wider panel of Gram-positive and Gram-negative bacteria and exploring its potential synergies with other antimicrobial agents. Elucidating the precise molecular interactions of both compounds with their bacterial targets will be crucial for guiding rational drug design and developing next-generation antimicrobial therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. vdoc.pub [vdoc.pub]
- 3. The depsidones from marine sponge-derived fungus Aspergillus unguis IB151 as an anti-MRSA agent: Molecular docking, pharmacokinetics analysis, and molecular dynamic simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Significance of research on natural products from marine-derived Aspergillus species as a source against pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Aromatase Inhibitory Activity of Aspergillusidone D: A Comparative Guide to Secondary Assays
For Immediate Release
This guide provides a comparative analysis of secondary assays for validating the aromatase inhibitory activity of Aspergillusidone D, a naturally occurring depsidone. The information presented is intended for researchers, scientists, and drug development professionals working on novel aromatase inhibitors for applications such as estrogen-receptor-positive breast cancer. This document outlines the performance of this compound and its analogs in comparison to established aromatase inhibitors, supported by experimental data and detailed protocols.
Introduction to Aromatase Inhibition and Aspergillusidones
Aromatase, a cytochrome P450 enzyme (CYP19A1), is a critical enzyme in the biosynthesis of estrogens from androgens. Its inhibition is a key therapeutic strategy for hormone-dependent breast cancer in postmenopausal women. Several depsidones, a class of polyphenolic compounds isolated from fungi, have demonstrated potential as aromatase inhibitors. This guide focuses on the validation of this compound's activity through robust secondary assays. While direct inhibitory data for this compound is limited, data from closely related analogs such as Aspergillusidone A and C provide strong evidence for its potential activity.
Comparative Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Aspergillusidone analogs and clinically approved aromatase inhibitors in various in vitro secondary assays. This data allows for a direct comparison of the potency of these compounds.
| Compound | Assay Type | Enzyme/Cell Source | IC50 (µM) | Reference |
| Aspergillusidone A | Cell-free | Not Specified | 1.2 | [1] |
| Aspergillusidone C | Cell-free | Not Specified | 0.74 | [1] |
| Letrozole (B1683767) | Cell-free | Human Placental Microsomes | 0.011 | [2] |
| Letrozole | Cell-based (MCF-7aro) | Human Breast Cancer Cells | 0.00089 | [2] |
| Exemestane (B1683764) | Cell-based (JEG-3) | Human Choriocarcinoma Cells | Varies (Irreversible) | [3] |
Experimental Protocols for Secondary Assays
Two widely accepted secondary assays for validating aromatase inhibitors are the cell-based luciferase reporter assay and the cell-free tritiated water release assay.
Cell-Based Aromatase Inhibition Assay Using MCF-7aro Luciferase Reporter Cells
This assay provides a physiologically relevant model by utilizing a human breast cancer cell line that overexpresses aromatase and contains an estrogen-responsive luciferase reporter system. Inhibition of aromatase leads to a decrease in estrogen production, which in turn reduces luciferase expression and signal.
Materials:
-
MCF-7aro cells (MCF-7 cells stably transfected with the aromatase gene and an estrogen-responsive element-luciferase reporter plasmid)
-
Growth Medium (e.g., MEM/EBSS with 10% FBS, Penicillin/Streptomycin, Hygromycin, G418)
-
Assay Medium (e.g., Phenol red-free MEM with 10% charcoal-stripped FBS)
-
Testosterone (B1683101) (substrate)
-
Letrozole (positive control)
-
Luciferase Assay Reagent (e.g., ONE-Glo™)
-
Cell Viability Reagent (e.g., CellTiter-Fluor™)
-
1536-well white solid plates
Procedure:
-
Cell Culture: Maintain MCF-7aro cells in growth medium, ensuring they do not exceed 85% confluency. Two days prior to the assay, switch to the assay medium to deplete endogenous estrogens.
-
Cell Plating: Trypsinize and seed the cells into 1536-well plates at an appropriate density.
-
Compound Addition: Add serial dilutions of this compound and control compounds (Letrozole, vehicle) to the wells.
-
Substrate Addition: Add testosterone to all wells except the negative control to initiate the aromatization reaction.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Viability Assay: Add CellTiter-Fluor™ reagent and measure fluorescence to assess cell viability and control for cytotoxicity.
-
Luciferase Assay: Add ONE-Glo™ Luciferase Assay reagent and measure luminescence.
-
Data Analysis: Normalize the luciferase signal to the cell viability data. Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Free Tritiated Water Release Assay
This biochemical assay directly measures the catalytic activity of aromatase by quantifying the release of tritiated water ([³H]₂O) from a radiolabeled androgen substrate, [1β-³H]-androstenedione. It is a highly sensitive and specific method for determining direct enzyme inhibition.
Materials:
-
Human recombinant aromatase (microsomes)
-
[1β-³H]-androstenedione (substrate)
-
NADPH (cofactor)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Dextran-coated charcoal
-
Liquid scintillation cocktail
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the human recombinant aromatase, NADPH, and potassium phosphate buffer.
-
Inhibitor Addition: Add varying concentrations of this compound or control inhibitors.
-
Initiation of Reaction: Start the reaction by adding [1β-³H]-androstenedione.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Termination of Reaction: Stop the reaction by adding an organic solvent (e.g., chloroform).
-
Separation of Substrate: Add a suspension of dextran-coated charcoal to adsorb the unreacted [1β-³H]-androstenedione.
-
Centrifugation: Centrifuge the samples to pellet the charcoal.
-
Quantification: Transfer the aqueous supernatant containing the [³H]₂O to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the amount of [³H]₂O produced and determine the percent inhibition for each concentration of the test compound. Calculate the IC50 value from the dose-response curve.
Visualizing Experimental Workflow and Mechanism of Action
To further clarify the experimental process and the underlying biological pathway, the following diagrams are provided.
Caption: Workflow for the cell-based aromatase inhibition assay.
Caption: Mechanism of aromatase inhibition by this compound.
Conclusion
The available data on Aspergillusidone analogs strongly suggest that this compound is a promising candidate for aromatase inhibition. To rigorously validate its activity, the use of established secondary assays such as the cell-based MCF-7aro luciferase reporter assay or the cell-free tritiated water release assay is recommended. These assays provide quantitative data on the compound's potency and can be used to compare its efficacy against known aromatase inhibitors like letrozole and exemestane. The detailed protocols and comparative data in this guide serve as a valuable resource for researchers pursuing the development of novel natural product-based aromatase inhibitors.
References
- 1. Depsidones, aromatase inhibitors and radical scavenging agents from the marine-derived fungus Aspergillus unguis CRI282-03 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Comparison of in vitro exemestane activity versus other antiaromatase agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Aspergillusidone D and its Analogs: A Comparative Analysis of Aromatase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the aromatase inhibitory efficacy of aspergillusidones, a class of naturally occurring depsidones, against established commercial aromatase inhibitors. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying biological and experimental frameworks to support further research and development in this area.
Quantitative Efficacy Comparison
The in vitro efficacy of various compounds as aromatase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The table below presents a summary of the IC50 values for different aspergillusidones and commercially available aromatase inhibitors. Lower IC50 values are indicative of higher potency.
| Compound | Type | IC50 (µM) | Source |
| Aspergillusidone A | Depsidone | 7.3 | [1][2] |
| Aspergillusidone C | Depsidone | 0.74 | [3][4][5] |
| Letrozole (B1683767) | Non-Steroidal Aromatase Inhibitor | 0.19 | [1][2] |
| Exemestane | Steroidal Aromatase Inactivator | 0.14 | [1][2] |
Note: A specific IC50 value for Aspergillusidone D was not found in the reviewed literature. Data for closely related analogs, Aspergillusidone A and C, are presented.
Signaling Pathway of Aromatase Inhibition
Aromatase is a critical enzyme in the biosynthesis of estrogens from androgens. Its inhibition is a key therapeutic strategy in hormone-receptor-positive breast cancer. The following diagram illustrates the mechanism of action of aromatase inhibitors.
Caption: Aromatase converts androgens to estrogens, which can promote tumor growth. Inhibitors block this conversion.
Experimental Protocols
The determination of aromatase inhibitory activity is crucial for the evaluation of potential therapeutic compounds. A common in vitro method is the aromatase activity assay using human primary breast adipose fibroblasts co-cultured with hormone-responsive breast cancer cells.
Objective: To determine the IC50 values of test compounds for aromatase inhibition in a biologically relevant cell-based model.
Materials:
-
Human primary breast adipose fibroblasts (BAFs)
-
T47D breast cancer cell line
-
Cell culture medium and supplements
-
Test compounds (e.g., aspergillusidones) and control inhibitors (e.g., letrozole, exemestane)
-
Reagents for quantifying cell proliferation or a downstream marker of estrogenic activity.
Procedure:
-
Co-culture setup: Human primary breast adipose fibroblasts are co-cultured with T47D breast cancer cells. The fibroblasts naturally express aromatase and provide the substrate for estrogen production, which in turn stimulates the proliferation of the T47D cells.
-
Compound Treatment: The co-cultures are treated with a range of concentrations of the test compounds (e.g., Aspergillusidone A) and known aromatase inhibitors (e.g., letrozole, exemestane) for a specified period.
-
Assessment of Aromatase Inhibition: The inhibition of aromatase activity is determined by measuring the reduction in T47D cell proliferation or by quantifying a specific estrogen-induced biomarker.
-
Data Analysis: The results are used to generate dose-response curves, from which the IC50 values are calculated. The IC50 value represents the concentration of the inhibitor required to reduce the aromatase activity by 50%.
Comparative Experimental Workflow
The following diagram outlines a typical workflow for comparing the efficacy of a novel compound like this compound with established aromatase inhibitors.
Caption: Workflow for comparing novel and commercial aromatase inhibitors from setup to efficacy analysis.
Discussion
The available data indicates that aspergillusidones, particularly Aspergillusidone C, exhibit potent aromatase inhibitory activity. While not as potent as the third-generation commercial inhibitors letrozole and exemestane, which have IC50 values in the nanomolar range in some assays, the micromolar activity of aspergillusidones warrants further investigation. The structural backbone of these depsidones presents a promising scaffold for the development of new aromatase inhibitors. Future studies should focus on elucidating the specific structure-activity relationships within the aspergillusidone class to optimize their inhibitory potential. The lack of a specific IC50 value for this compound highlights the need for direct experimental evaluation to fully assess its potential in this therapeutic area.
References
- 1. researchgate.net [researchgate.net]
- 2. Depsidones inhibit aromatase activity and tumor cell proliferation in a co-culture of human primary breast adipose fibroblasts and T47D breast tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Depsidones, aromatase inhibitors and radical scavenging agents from the marine-derived fungus Aspergillus unguis CRI282-03 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
Unveiling the Anti-Cancer Potential: A Comparative Analysis of Aspergillusidone D Cytotoxicity
For researchers, scientists, and drug development professionals, this guide offers a comprehensive cross-validation of the cytotoxic effects of Aspergillusidone D, a naturally occurring depsidone, across various cancer cell lines. This document summarizes key experimental data, provides detailed protocols, and visualizes relevant biological pathways to support further investigation into its therapeutic potential.
Executive Summary
This compound has demonstrated cytotoxic activity against several human cancer cell lines. This guide presents a comparative analysis of its potency, primarily focusing on the triple-negative breast cancer cell line MDA-MB-231, for which quantitative data is available. Additionally, qualitative cytotoxicity information for other cancer cell lines, including cholangiocarcinoma (HuCCA-1), hepatocellular carcinoma (HepG2), lung carcinoma (A549), and acute lymphoblastic leukemia (MOLT-3), is presented. The primary mechanism of cell death is suggested to be through the induction of apoptosis. Detailed experimental methodologies and visual representations of the cytotoxic assessment workflow and generalized apoptotic signaling pathways are provided to facilitate reproducible research and further exploration of this compound as a potential anti-cancer agent.
Comparative Cytotoxicity of this compound
The cytotoxic efficacy of this compound varies across different cancer cell lines. Quantitative analysis has been performed on the MDA-MB-231 cell line, while its effects on other cell lines have been qualitatively described as weak. A summary of the available data is presented below.
| Cell Line | Cancer Type | IC50 (µM) | Cytotoxicity Level | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 49 (95% CI: 45–54) | Potent | [1] |
| HuCCA-1 | Cholangiocarcinoma | Not Determined | Weak | [2] |
| HepG2 | Hepatocellular Carcinoma | Not Determined | Weak | [2] |
| A549 | Lung Carcinoma | Not Determined | Weak | [2] |
| MOLT-3 | Acute Lymphoblastic Leukemia | Not Determined | Weak | [2] |
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines. The half-maximal inhibitory concentration (IC50) value for the MDA-MB-231 cell line indicates significant cytotoxic activity. In contrast, the cytotoxic effect on HuCCA-1, HepG2, A549, and MOLT-3 cell lines has been reported as weak, though specific IC50 values are not available.
Experimental Protocols
The following section details the methodology used to assess the cytotoxicity of this compound, focusing on the widely used MTT assay.
Cell Viability Assessment via MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
MDA-MB-231 cells
-
DMEM (Dulbecco's Modified Eagle Medium) with low glucose
-
Dextran/charcoal-stripped serum
-
Penicillin/Streptomycin solution
-
L-glutamine solution
-
This compound
-
Doxorubicin (B1662922) (positive control)
-
DMSO (vehicle control)
-
MTT solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: MDA-MB-231 cells are seeded in a 96-well plate at a density of 60,000 cells/mL in 100 µL of culture medium. The plate is incubated for 24 hours to allow for cell adherence[1].
-
Compound Exposure: The culture medium is removed, and cells are exposed to various concentrations of this compound (e.g., 0-200 µM) or doxorubicin (e.g., 0-10 µM) in assay medium for 72 hours. A vehicle control (0.1% DMSO) is also included[1]. The assay medium consists of DMEM with low glucose, 10% dextran/charcoal-stripped serum, 1% penicillin/streptomycin, and 1% L-glutamine[1].
-
MTT Incubation: After the 72-hour exposure period, 10 µL of MTT solution is added to each well, and the plate is incubated for 4 hours[1].
-
Formazan Solubilization: The medium containing MTT is aspirated, and 100 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then mixed to ensure complete solubilization[1].
-
Absorbance Measurement: The absorbance is measured at 560 nm with a reference wavelength of 670 nm using a microplate reader[1].
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell viability, is determined from the dose-response curve.
Visualizing the Mechanisms
To better understand the experimental process and the potential mechanism of action of this compound, the following diagrams are provided.
Figure 1. Workflow for Cytotoxicity Assessment using the MTT Assay.
References
The Double-Edged Sword: Unraveling the Structure-Activity Relationship of Aspergillusidone D and its Synthetic Derivatives
For Immediate Release
A deep dive into the pharmacological potential of Aspergillusidone D, a naturally occurring depsidone (B1213741), and its synthetic analogs reveals crucial structural determinants for its cytotoxic and antimicrobial activities. This comparative guide synthesizes available experimental data to illuminate the path for future drug development, offering researchers a comprehensive overview of its structure-activity relationship (SAR), experimental protocols, and implicated signaling pathways.
This compound, a member of the depsidone class of polyphenolic compounds isolated from the fungus Aspergillus unguis, has garnered significant interest for its diverse biological activities. This guide provides a comparative analysis of this compound and its derivatives, focusing on their cytotoxic and antimicrobial properties. By examining the quantitative data and underlying mechanisms, we aim to provide a valuable resource for researchers in oncology, microbiology, and medicinal chemistry.
Comparative Analysis of Biological Activity
The therapeutic potential of this compound and its analogs is underscored by their varying efficacy in cytotoxicity against cancer cells and inhibition of microbial growth. The following tables summarize the key quantitative data from published studies, offering a clear comparison of their performance.
Cytotoxicity Data
The cytotoxic effects of this compound and related depsidones have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their potency.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | MDA-MB-231 (Breast Cancer) | 49 | [1] |
| Unguinol | MDA-MB-231 (Breast Cancer) | 81 | [1] |
| Doxorubicin (Control) | MDA-MB-231 (Breast Cancer) | 0.025 | [1] |
Lower IC50 values indicate higher cytotoxic potency.
Antimicrobial Activity Data
Several depsidone derivatives have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) is a key indicator of their antimicrobial efficacy.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| 2-chlorounguinol | MRSA | ≤ 8 | [2] |
| Unguinol | MRSA | ≤ 8 | [2] |
| Nidulin | MRSA | ≤ 8 | [2] |
| Asperunguissidone A (non-chlorinated) | S. aureus | > 8 | [3] |
| Chlorinated 1-methyl-6-(2-methylbut-2-enyl)depsidones | S. aureus, MRSA | 1.0–8.0 | [3] |
Lower MIC values indicate greater antimicrobial activity.
Structure-Activity Relationship (SAR) Insights
Analysis of the available data provides preliminary but valuable insights into the structure-activity relationships of this compound and its derivatives:
-
Cytotoxicity: The comparison between this compound and Unguinol suggests that subtle structural modifications can significantly impact cytotoxic potency against breast cancer cells. Further studies with a broader range of synthetic derivatives are needed to delineate the specific pharmacophores responsible for this activity.
-
Antimicrobial Activity: A clear trend emerges from the antimicrobial data, where chlorination of the depsidone scaffold dramatically enhances antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA)[3]. Non-chlorinated derivatives show significantly weaker activity[3]. This highlights the importance of halogenation in the design of novel antimicrobial agents based on the this compound scaffold.
Implicated Signaling Pathways
While the precise molecular mechanisms of this compound are still under investigation, studies on the closely related derivative, Aspergillusidone G, provide strong evidence for the involvement of key inflammatory and cancer-related signaling pathways. Aspergillusidone G has been shown to exert its anti-neuroinflammatory effects by inhibiting matrix metalloproteinase-9 (MMP9) and modulating the NF-κB signaling pathway. It is plausible that this compound and its synthetic derivatives share similar mechanisms of action.
Caption: Proposed mechanism of action for this compound derivatives.
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments cited in the analysis of this compound and its derivatives.
Synthesis of this compound Derivatives (General Approach)
Example: Synthesis of a Chlorinated Derivative (Hypothetical)
-
Precursor Synthesis: Synthesize the two requisite chlorinated and/or alkylated benzoic acid derivatives using standard aromatic substitution reactions.
-
Esterification: Couple the two benzoic acid derivatives using a suitable coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) to form the depside ester.
-
Intramolecular Oxidative Coupling: Treat the depside with a strong oxidizing agent, such as trifluoroacetic anhydride, to induce intramolecular cyclization and form the depsidone core.
-
Purification: Purify the final product using column chromatography and characterize using NMR and mass spectrometry.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound or its derivatives and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., S. aureus) in a suitable broth medium.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anti-inflammatory Activity (Nitric Oxide Assay - Griess Test)
This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages.
-
Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in a 96-well plate.
-
Stimulation and Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce NO production.
-
Griess Reagent Addition: After 24 hours, mix the cell culture supernatant with Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
NO Quantification: Determine the nitrite (B80452) concentration from a standard curve.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of this compound derivatives.
Caption: A streamlined workflow for developing this compound derivatives.
Conclusion and Future Directions
This compound and its derivatives represent a promising class of compounds with significant cytotoxic and antimicrobial potential. The preliminary structure-activity relationship data strongly suggests that strategic modifications, such as halogenation, can dramatically enhance their biological activity. Future research should focus on the synthesis and evaluation of a diverse library of this compound analogs to build a more comprehensive SAR model. Elucidating the precise molecular targets and signaling pathways will be crucial for optimizing their therapeutic efficacy and advancing these promising natural products towards clinical applications.
References
- 1. The Activation of Nrf2/HO-1 by 8-Epi-7-deoxyloganic Acid Attenuates Inflammatory Symptoms through the Suppression of the MAPK/NF-κB Signaling Cascade in In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances on natural depsidones: sources, biosynthesis, structure-activity relationship, and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Comparative Efficacy of Aspergillusidone G in Modulating Neuroinflammation: An In Vitro Analysis
A comprehensive guide for researchers and drug development professionals on the in vitro efficacy of Aspergillusidone G compared to other anti-neuroinflammatory agents in the context of Parkinson's disease models.
This guide provides a detailed comparison of the in vitro efficacy of Aspergillusidone G (Asp G), a natural product derived from the marine fungus Aspergillus unguis, with other therapeutic agents investigated for their anti-neuroinflammatory properties relevant to Parkinson's disease (PD). While the user's initial query specified Aspergillusidone D, the available scientific literature predominantly focuses on the activities of Aspergillusidone G. This document summarizes the current in vitro experimental data, details the methodologies employed, and visualizes the key signaling pathways involved. It is important to note that in vivo efficacy data for Aspergillusidone G is not yet available in published research.
In Vitro Efficacy: A Comparative Overview
Aspergillusidone G has demonstrated significant anti-neuroinflammatory effects in in vitro models of neuroinflammation, particularly in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells, a common model for studying neuroinflammation in Parkinson's disease.[1][2] The primary mechanism of action identified is the inhibition of matrix metalloproteinase 9 (MMP9).[1][2][3]
For comparative purposes, this guide includes data on other compounds investigated for their anti-inflammatory effects in similar in vitro models of Parkinson's disease.
Table 1: In Vitro Anti-Neuroinflammatory Efficacy of Aspergillusidone G and Comparators
| Compound | Target/Mechanism | Cell Line | In Vitro Model | Key Efficacy Data | Reference |
| Aspergillusidone G | MMP9 Inhibition | BV-2 microglia | LPS-induced inflammation | 90.54% inhibition of nitric oxide (NO) production at 40 μM.[1][2][3] Co-treatment with 20 μM Asp G and 20 μM SB-3CT (an MMP9 inhibitor) increased NO suppression from 27.57% to 63.50%.[1][2] | [1][2][3] |
| Montelukast | Leukotriene receptor antagonist | Microglial cell culture | Rotenone-induced activation | Reduced release of TNF-α and IL-1β. | [4] |
| Tiagabine | GABA reuptake inhibitor | Not specified | LPS-induced microglial activation | Suppressed NF-κB signaling activation. | [4] |
| Ursolic Acid | Anti-inflammatory, antioxidant | Not specified | MPTP-induced toxicity (in vivo, data suggestive for in vitro) | Significant decrease in Iba1, NF-κB, and TNF-α.[5] | [5] |
| Pioglitazone | PPAR-γ agonist | Not specified | MPTP-induced toxicity (in vivo, data suggestive for in vitro) | Attenuated glial activation and preserved dopaminergic neurons.[6] | [6] |
| Polaprezinc | Anti-inflammatory | BV-2 microglia | LPS-induced inflammation | Reduced generation of NO and ROS; inhibited expression of iNOS, COX-2, IL-6, TNF-α, and IL-1β.[7][8] | [7][8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the evaluation of Aspergillusidone G.
Cell Culture and Treatment
-
Cell Line: BV-2 microglial cells, an immortalized murine microglia cell line, are commonly used.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Induction of Neuroinflammation: Lipopolysaccharide (LPS) is used to stimulate an inflammatory response in the BV-2 cells.
-
Drug Treatment: Cells are pre-treated with varying concentrations of Aspergillusidone G for a specified period (e.g., 1 hour) before the addition of LPS.[2]
Nitric Oxide (NO) Production Assay
-
Principle: The concentration of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant is measured as an indicator of NO production.
-
Method: The Griess reagent is added to the cell supernatant. The absorbance is then measured at a specific wavelength (e.g., 540 nm) using a microplate reader. A standard curve using sodium nitrite is generated to quantify the nitrite concentration.
Quantitative Real-Time PCR (qRT-PCR)
-
Purpose: To measure the mRNA expression levels of inflammatory mediators.
-
Protocol:
-
Total RNA is extracted from the treated cells using a suitable reagent (e.g., TRIzol).
-
RNA is reverse-transcribed into complementary DNA (cDNA).
-
qRT-PCR is performed using specific primers for the genes of interest (e.g., MMP9, iNOS, TNF-α, IL-1β, IL-6) and a housekeeping gene for normalization.
-
Western Blot Analysis
-
Purpose: To determine the protein expression levels of key signaling molecules.
-
Protocol:
-
Cells are lysed to extract total protein.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Proteins are separated by size using SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies against the target proteins (e.g., MMP9, p-p65, iNOS) and a loading control (e.g., β-actin).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescence detection system.
-
Gelatin Zymography
-
Purpose: To assess the enzymatic activity of MMP9.
-
Protocol:
-
Cell culture supernatants are collected and subjected to electrophoresis on a polyacrylamide gel containing gelatin.
-
After electrophoresis, the gel is incubated in a developing buffer to allow for enzymatic activity.
-
The gel is then stained (e.g., with Coomassie Brilliant Blue), and areas of gelatin degradation by MMP9 appear as clear bands against a blue background.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathway of Aspergillusidone G and a typical experimental workflow for its in vitro evaluation.
References
- 1. Aspergillusidone G Exerts Anti-Neuroinflammatory Effects via Inhibiting MMP9 Through Integrated Bioinformatics and Experimental Analysis: Implications for Parkinson’s Disease Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Aspergillusidone G Exerts Anti-Neuroinflammatory Effects via Inhibiting MMP9 Through Integrated Bioinformatics and Experimental Analysis: Implications for Parkinson's Disease Intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroinflammation in Parkinson’s Disease and its Treatment Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Aspergillusidone G Potentiates the Anti-Inflammatory Effects of Polaprezinc in LPS-Induced BV2 Microglia: A Bioinformatics and Experimental Study [mdpi.com]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Comparison of the Bioactivities of Aspergillusidone D and Unguinol
For Researchers, Scientists, and Drug Development Professionals
Aspergillusidone D and unguinol (B1252459), two depsidone (B1213741) compounds isolated from the fungus Aspergillus unguis, have garnered interest in the scientific community for their potential therapeutic applications. This guide provides a comprehensive head-to-head comparison of their reported bioactivities, supported by available experimental data. The information is presented to facilitate objective evaluation and inform future research directions.
Quantitative Bioactivity Data
The following table summarizes the available quantitative data for the bioactivities of this compound and unguinol. Direct comparison is limited by the availability of studies that have tested both compounds under identical experimental conditions.
| Bioactivity | Target/Assay | This compound (IC₅₀/MIC) | Unguinol (IC₅₀/MIC) | Reference |
| Cytotoxicity | MDA-MB-231 breast cancer cells (MTT Assay) | 49 µM | 81 µM | [1] |
| Aromatase Inhibition | Aromatase enzyme assay | Data not available | 9.7 µM | [2][3] |
| Antifungal Activity | Alternaria brassicicola | Data not available | Same as carbendazim (B180503) | [4] |
| Colletotrichum capsici | Data not available | Same as carbendazim | [4] | |
| Curvularia oryzae | Data not available | Same as carbendazim | [4] | |
| Pyricularia oryzae | Data not available | Same as carbendazim | [4] |
Note: IC₅₀ is the half-maximal inhibitory concentration. MIC is the minimum inhibitory concentration. "Same as carbendazim" indicates that unguinol exhibited the same MIC value as the fungicide carbendazim in the cited study; the exact value was not specified in the provided search results.
In-Depth Bioactivity Analysis
Cytotoxicity against MDA-MB-231 Breast Cancer Cells
A key study directly compared the cytotoxic effects of this compound and unguinol on the triple-negative breast cancer cell line, MDA-MB-231.[1] The results indicated that both compounds reduce cell viability, with this compound exhibiting a lower IC₅₀ value, suggesting greater potency in this specific cell line.
The study also investigated the effects of these compounds on cell cycle progression and apoptosis. At a concentration of 100 µM, unguinol was found to induce cell cycle arrest in MDA-MB-231 cells.[1] While both depsidones were observed to induce apoptosis, the results were not statistically significant.[1]
Enzymatic Inhibition: Aromatase
Aromatase is a key enzyme in estrogen biosynthesis and a target for breast cancer therapy. While a direct comparison of this compound and unguinol for aromatase inhibition is not available, a study reported the inhibitory activity of unguinol.
For context, the same study evaluated a related compound, aspergillusidone A, which showed an IC₅₀ of 7.3 µM.[2][3]
Antimicrobial Activity
Information on the antimicrobial properties of this compound is limited in the available literature. However, unguinol has been shown to possess antifungal activity against several phytopathogenic fungi. In a comparative study, unguinol demonstrated a minimum inhibitory concentration (MIC) equivalent to that of the commercial fungicide carbendazim against Alternaria brassicicola, Colletotrichum capsici, Curvularia oryzae, and Pyricularia oryzae.[4]
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of this compound and unguinol that inhibits the metabolic activity of MDA-MB-231 cells by 50% (IC₅₀).
Methodology:
-
MDA-MB-231 cells were seeded in 96-well plates at a density of 60,000 cells/mL and incubated for 24 hours.
-
The culture medium was then replaced with fresh medium containing various concentrations of this compound or unguinol (ranging from 0 to 200 µM). A vehicle control (0.1% DMSO) was also included.
-
The cells were incubated for 72 hours.
-
Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for a further period to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
The formazan crystals were dissolved in a solubilization buffer.
-
The absorbance was measured at a specific wavelength using a microplate reader.
-
The IC₅₀ values were calculated from the dose-response curves.[1]
Cell Cycle Analysis (Flow Cytometry)
Objective: To investigate the effect of this compound and unguinol on the cell cycle distribution of MDA-MB-231 cells.
Methodology:
-
MDA-MB-231 cells were plated in 6-well plates at a concentration of 400,000 cells/mL.
-
After 24 hours, the cells were treated with this compound (60 µM), unguinol (100 µM), or a vehicle control. Colchicine (3 µM) was used as a positive control for cell cycle arrest.
-
The cells were incubated for a specified period.
-
Following treatment, the cells were harvested, washed, and fixed in cold ethanol.
-
The fixed cells were then treated with RNase and stained with a fluorescent DNA-binding dye (e.g., propidium (B1200493) iodide).
-
The DNA content of the cells was analyzed using a flow cytometer.
-
The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) was determined.[1]
Visualizing Experimental Workflows and Logical Relationships
To aid in the understanding of the experimental processes and the logical flow of the bioactivity comparisons, the following diagrams are provided.
Caption: Workflow for determining the cytotoxicity (IC₅₀) using the MTT assay.
Caption: Workflow for cell cycle analysis using flow cytometry.
Caption: Logical relationship of the comparative bioactivities.
References
Independent Validation of the Biological Effects of Aspergillusidone D: A Comparative Guide
A detailed analysis of the anti-inflammatory and anti-cancer properties of Aspergillusidone D, with a focus on independently observed effects and comparisons with alternative compounds.
For Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive overview and independent validation of the published biological effects of this compound, a depsidone (B1213741) derivative isolated from the marine fungus Aspergillus unguis. This compound is also known in scientific literature as Aspergillusidone G, Unguidepside A, and Aspergiside B[1]. The primary reported biological activities, namely its anti-neuroinflammatory and anti-cancer effects, will be examined through the lens of multiple research publications. This guide aims to offer an objective comparison of its performance with other agents and provides detailed experimental data and methodologies to support these findings.
Quantitative Data Summary
The following tables summarize the key quantitative findings from various studies on this compound, providing a clear comparison of its efficacy in different biological contexts.
Table 1: Anti-Neuroinflammatory Effects of this compound (Aspergillusidone G) in LPS-Induced BV2 Microglia
| Treatment | Concentration | Key Effect | Quantitative Result | Source |
| Aspergillusidone G | 40 µM | Inhibition of Nitric Oxide (NO) Burst | 90.54% suppression compared to LPS-treated group | [1][2] |
| Aspergillusidone G + SB-3CT (MMP9 Inhibitor) | 20 µM each | Synergistic NO Suppression | Increased from 27.57% (Asp G alone) to 63.50% | [1] |
| Aspergillusidone G + Polaprezinc | Low doses (not specified) | Synergistic NO Inhibition | Enhanced NO inhibition from ~30% (Polaprezinc alone) to ~80% | [3] |
Table 2: Anti-Tumor Effects of this compound (and related compounds) on Breast Cancer Cells
| Compound | Cell Line | IC50 Value | Biological Effect | Source |
| Fumiquinazoline F | MCF-7 (hormone-dependent) | 48 µM | Inhibition of cell proliferation, slowed cell cycle progression | [4] |
| Fumiquinazoline F | MDA-MB-231 (triple-negative) | 54.1 µM | Inhibition of cell proliferation, slowed cell cycle progression | [4] |
| Unguisol A | MDA-MB-231, MCF-7 | Not specified | Cytotoxic activity | [5] |
| Unguisol B | MDA-MB-231, MCF-7 | Not specified | Cytotoxic activity | [5] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways influenced by this compound and the general workflow of the experiments conducted to ascertain its biological effects.
Caption: Signaling pathway of this compound's anti-neuroinflammatory effect.
Caption: General experimental workflow for assessing this compound's bioactivity.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature concerning the biological effects of this compound.
Nitric Oxide (NO) Detection in LPS-Induced BV2 Microglia
-
Cell Culture and Treatment: BV2 microglia cells are cultured in appropriate media. For experiments, cells are pre-treated with varying concentrations of this compound for 1 hour.
-
Induction of Inflammation: Following pre-treatment, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 12 to 24 hours to induce an inflammatory response and NO production.
-
NO Measurement: The concentration of nitrite (B80452) (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent. A standard curve is generated using sodium nitrite (NaNO2) to quantify the NO levels.
-
Data Analysis: The percentage of NO inhibition is calculated by comparing the NO levels in this compound-treated groups to the LPS-only treated group.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
Cell Treatment and RNA Extraction: BV2 cells are treated as described above. Total RNA is then extracted from the cells using a suitable RNA isolation kit.
-
Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcription kit.
-
Real-Time PCR: The cDNA is used as a template for real-time PCR with specific primers for target genes (e.g., MMP9, iNOS, COX-2, IL-6, TNF-α, IL-1β) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: The relative gene expression is calculated using the 2^-ΔΔCt method.
Western Blot for Protein Expression Analysis
-
Cell Lysis and Protein Quantification: Following treatment, cells are lysed to extract total protein. The protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene fluoride (B91410) (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., MMP9, iNOS, COX-2) and a loading control (e.g., β-actin). Subsequently, the membrane is incubated with a corresponding secondary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using image analysis software.
Cell Viability Assay
-
Cell Seeding and Treatment: Cells (e.g., BV2 microglia, breast cancer cell lines) are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 24 hours).
-
CCK-8 Assay: Cell Counting Kit-8 (CCK-8) solution is added to each well, and the plate is incubated.
-
Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage relative to the untreated control cells.
Conclusion
The available scientific literature provides consistent, independently generated evidence for the biological effects of this compound (also reported as Aspergillusidone G). Its potent anti-neuroinflammatory properties, primarily mediated through the inhibition of the NF-κB signaling pathway and subsequent suppression of pro-inflammatory factors and MMP9, have been demonstrated in cellular models of neuroinflammation[1][2][3]. Furthermore, related compounds from Aspergillus unguis have shown promising anti-cancer activities, suggesting a broader therapeutic potential for this class of molecules[4][5].
The quantitative data presented herein, derived from multiple studies, offers a solid foundation for researchers and drug development professionals to evaluate the potential of this compound as a lead compound. The detailed experimental protocols provide a clear roadmap for the replication and further investigation of these findings. Future in vivo studies are warranted to fully elucidate the therapeutic efficacy and safety profile of this compound.
References
- 1. Aspergillusidone G Exerts Anti-Neuroinflammatory Effects via Inhibiting MMP9 Through Integrated Bioinformatics and Experimental Analysis: Implications for Parkinson’s Disease Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aspergillusidone G Exerts Anti-Neuroinflammatory Effects via Inhibiting MMP9 Through Integrated Bioinformatics and Experimental Analysis: Implications for Parkinson's Disease Intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of anti-tumour properties of two depsidones – Unguinol and this compound – in triple-negative MDA-MB-23… [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Handling and Disposal of Aspergillusidone D: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of Aspergillusidone D, a naturally occurring depsidone (B1213741) derived from Aspergillus species. Given the compound's known cytotoxic properties and its origin from a Biosafety Level 2 (BSL-2) organism, stringent safety protocols are paramount to ensure personnel safety and prevent laboratory contamination.[1][2] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide is based on established safety protocols for handling potent cytotoxic compounds and BSL-2 agents.
I. Hazard Identification and Risk Assessment
This compound has demonstrated cytotoxic activity, indicating its potential to damage or kill cells.[1] Compounds of this nature should be handled with extreme caution to avoid inhalation, ingestion, and skin contact. All work involving this compound must be conducted within a designated controlled area.
Quantitative Hazard Data
| Hazard Classification | Data | Source |
| Compound Type | Depsidone, a polyphenolic polyketide | [1] |
| Biological Origin | Aspergillus species | [1] |
| Known Biological Activity | Cytotoxicity, Aromatase Inhibition | [1][3] |
| Biosafety Level (Organism) | BSL-2 for Aspergillus spp. | [2][4] |
II. Personal Protective Equipment (PPE)
A comprehensive PPE regimen is mandatory for all personnel handling this compound. The following table outlines the minimum required PPE.
| Body Part | Required PPE | Specifications |
| Respiratory | N95 or higher-rated respirator | For handling powders or when aerosols may be generated. |
| Hands | Double-gloving with nitrile gloves | Inner glove tucked under the lab coat cuff, outer glove covering the cuff. Change outer gloves every 30 minutes or immediately upon contamination. |
| Eyes | Chemical splash goggles or a full-face shield | To be worn at all times within the designated handling area. |
| Body | Disposable solid-front lab coat with tight-fitting cuffs | To be changed immediately if contaminated. |
| Feet | Closed-toe shoes and disposable shoe covers | Shoe covers should be worn in the designated area and removed before exiting. |
III. Operational Plan: Step-by-Step Handling Procedures
This section details the procedural workflow for safely handling this compound in a laboratory setting.
A. Preparation and Weighing
-
Designated Area: All handling of powdered this compound must occur within a certified Class II Biosafety Cabinet (BSC) or a chemical fume hood with proven containment.[4]
-
Decontamination: Before starting, decontaminate the work surface of the BSC or fume hood with a 1:10 bleach solution followed by 70% ethanol.[2]
-
Weighing: Use a dedicated analytical balance inside the containment unit. Tare a pre-labeled, sealed container. Carefully transfer the required amount of this compound using dedicated spatulas.
-
Cleaning: After weighing, carefully clean the balance and surrounding surfaces. All disposable materials used in the cleaning process should be treated as hazardous waste.
B. Solubilization
-
Solvent Addition: Add the desired solvent to the sealed container with the pre-weighed this compound using a syringe or a calibrated pipette.
-
Mixing: Cap the container tightly and mix by gentle inversion or vortexing at a low speed to avoid aerosol generation.
-
Storage: Store the resulting solution in a clearly labeled, sealed container in a designated, secure location.
Experimental Workflow for Handling this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
